molecular formula C10H10N2O3 B2748811 (2E)-N-methyl-3-(2-nitrophenyl)acrylamide CAS No. 600122-64-3

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

カタログ番号: B2748811
CAS番号: 600122-64-3
分子量: 206.201
InChIキー: BJQGXGXCPQAIAU-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
BenchChem offers high-quality (2E)-N-methyl-3-(2-nitrophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-methyl-3-(2-nitrophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGXGXCPQAIAU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide basic properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Executive Summary & Structural Rationale

In the landscape of modern chemical biology and drug design, bifunctional building blocks that combine a reactive electrophile with a stimuli-responsive moiety are highly prized. (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (CAS: 600122-64-3) represents a sophisticated intersection of these two domains.

Structurally, this molecule features three critical domains, each meticulously selected for specific chemical behavior:

  • The ortho-Nitrophenyl Group: Acts as a classic photolabile/photoresponsive center. Upon UV irradiation, it undergoes predictable isomerization, making it a valuable tool for photocaging or light-driven cyclization[1].

  • The (2E)-Acrylamide Warhead: A highly tuned Michael acceptor. The trans (E) geometry ensures that the molecule remains relatively stable in solution by minimizing steric clash between the aromatic ring and the amide carbonyl, while remaining perfectly poised for nucleophilic attack by cysteine residues in targeted covalent inhibitors (TCIs).

  • The N-Methyl Substitution: Unlike primary acrylamides, the N-methyl group serves a dual purpose. It prevents unwanted secondary reactions (such as N,N-di-alkylation or cross-linking) and modulates the lipophilicity and hydrogen-bonding donor capacity of the molecule, which is critical for optimizing pharmacokinetic properties in drug development.

Fundamental Physicochemical Properties

To establish a baseline for experimental design, the core quantitative data of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is summarized below[2].

PropertyValue / Description
Chemical Name (2E)-N-methyl-3-(2-nitrophenyl)acrylamide
CAS Registry Number 600122-64-3
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Appearance Pale yellow to crystalline solid (purity dependent)
Electrophilicity Moderate Michael Acceptor (Soft Electrophile)
Photoreactivity UV-active (λmax ≈ 350 nm for o-nitro activation)

Mechanistic Pathways & Reactivity Profiles

As an application scientist, I emphasize that understanding the causality behind a molecule's reactivity is far more important than memorizing its outcomes. This compound exhibits two primary, highly reliable reaction trajectories.

Photochemical Isomerization & Activation

The ortho-nitro group is a privileged scaffold in photochemistry. When subjected to near-UV light (typically 350–365 nm), the nitro group enters an excited singlet/triplet state. This excitation drives an intramolecular rearrangement to a highly reactive aci-nitro intermediate[1]. Depending on the solvent and the presence of nucleophiles, this intermediate can either facilitate the cleavage of the acrylamide moiety (acting as a photolabile protecting group) or drive an intramolecular cyclization to form complex heterocycles like indazolo[2,3-a]quinolines.

Photochemical_Pathway A (2E)-N-methyl-3- (2-nitrophenyl)acrylamide hv UV Irradiation (λ ≈ 350 nm) A->hv Excitation B aci-nitro Intermediate hv->B Isomerization C Cyclized Photoproducts (e.g., Indazolo-quinolines) B->C Intramolecular Reaction

Fig 1: Photochemical activation pathway of the o-nitrophenyl acrylamide system.

Reductive Cyclization to Quinolone Scaffolds

Beyond photochemistry, this compound is an exceptional precursor for the synthesis of N-methyl-2-quinolones. By reducing the ortho-nitro group to an aniline derivative, the newly formed primary amine is placed in close spatial proximity to the highly electrophilic acrylamide beta-carbon. This proximity triggers a spontaneous intramolecular Michael addition or amidation (depending on the exact conditions), rapidly yielding the cyclized quinolone core[3].

Reductive_Cyclization SM (2E)-N-methyl-3- (2-nitrophenyl)acrylamide Red Reduction (Zn / HCOOH) SM->Red Int (2E)-N-methyl-3- (2-aminophenyl)acrylamide Red->Int Nitro to Amine Cyc Intramolecular Cyclization Int->Cyc Prod N-methyl-2-quinolone Derivatives Cyc->Prod Amidation / Michael

Fig 2: Reductive cyclization cascade yielding N-methyl-2-quinolone derivatives.

Validated Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. The choice of reagents is deliberate to avoid common pitfalls associated with this specific molecular architecture.

Protocol A: Zinc-Mediated Reductive Cyclization

Causality Note: Historically, the reduction of ortho-nitro aromatic systems has been performed using Iron (Fe) in Acetic Acid (Bechamp conditions). However, for highly functionalized acrylamides, Fe/AcOH often leads to intractable polymeric tars due to harsh acidic conditions promoting intermolecular cross-linking[3]. We utilize a Zinc/Formic Acid (Zn/HCOOH) system, which provides a milder, highly efficient reduction that cleanly furnishes the cyclized product.

Step-by-Step Methodology:

  • Preparation of Activated Zinc: Suspend Zinc dust (approx. 10 equiv.) in 5% HCl for 5 minutes until hydrogen evolution is steady. Decant the liquid, wash the metal twice with distilled water, and once with absolute ethanol. Why? Activation removes the passive ZnO layer, ensuring rapid, uniform electron transfer.

  • Reaction Assembly: In a round-bottom flask, suspend (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (1.0 equiv.) in a 1:1 mixture of ethanol and 85% HCOOH. Add a catalytic amount of ammonium formate.

  • Reduction: Add the activated zinc in one portion. Reflux the bright-yellow mixture for 4 hours. The reaction progress can be monitored by TLC (the starting material is visible at 366 nm, while the amine/cyclized product fluoresces at 254 nm)[3].

  • Workup: Remove the formic acid under reduced pressure before filtration. Why? The newly formed quinolone derivative is highly soluble in formic acid; failing to remove it will result in massive yield losses during filtration.

  • Isolation: Dilute the residue with ethanol, filter out the zinc salts, and basify the filtrate with 10% NaOH until the N-methyl-2-quinolone precipitates. Filter and dry under vacuum.

Protocol B: Photochemical Triggering Assay

Causality Note: When utilizing this compound as a phototrigger, oxygen must be rigorously excluded. Dissolved O₂ acts as a triplet quencher, intercepting the excited state of the nitro group and drastically reducing the quantum yield of the isomerization[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in anhydrous, degassed DMSO or a buffered aqueous solution (pH 7.4) to a final concentration of 100 µM.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes in a quartz cuvette sealed with a septum.

  • Irradiation: Irradiate the sample using a 350 nm LED array (intensity: ~10 mW/cm²).

  • Kinetics Tracking: Monitor the decay of the starting material and the formation of the aci-nitro intermediate using transient UV-Vis absorption spectroscopy or LC-MS aliquots taken at 1-minute intervals.

Conclusion

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is far more than a simple building block; it is a programmable chemical entity. Whether deployed as a warhead in targeted covalent inhibitors—where the N-methyl group optimizes binding pocket sterics—or utilized as a precursor for complex heterocycles via reductive cyclization, its predictable reactivity makes it an invaluable asset in the medicinal chemist's toolkit. By strictly adhering to the mechanistic principles and optimized protocols outlined above, researchers can bypass common synthetic bottlenecks and fully leverage the compound's potential.

References

  • Journal of the American Chemical Society (ACS) - Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. URL: [Link]

Sources

Technical Monograph: Synthesis and Structural Characterization of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

[1][2][3]

Executive Summary & Structural Analysis

Target Molecule: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide CAS Registry Number: (Analogous search required for specific salt forms; typically referred to by IUPAC in literature) Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol [1][2][3]

This guide details the synthesis and characterization of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, a critical electrophilic scaffold used primarily as a precursor in the synthesis of quinolin-2(1H)-ones and as a Michael acceptor probe in covalent drug discovery.[1]

Structural Logic

The molecule consists of three distinct pharmacophoric/synthetic units:

  • The 2-Nitrophenyl Ring: A masked nucleophile.[1] Upon reduction, the nitro group becomes an aniline amine, capable of intramolecular cyclization.[2]

  • The Acrylamide Linker: A rigid spacer.[1] The (E)-configuration (trans) is thermodynamically favored and essential for the correct spatial arrangement required for downstream cyclization.[2][3]

  • The N-Methyl Amide: Provides stability against hydrolysis compared to esters and increases lipophilicity.[1]

Stereochemical Criticality: The (E)-isomer is characterized by a large coupling constant (

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the molecule at the amide bond or the styrene double bond.

RetrosynthesisTarget(2E)-N-methyl-3-(2-nitrophenyl)acrylamideAcid(E)-3-(2-nitrophenyl)acrylic acidTarget->AcidAmide Coupling(Disconnection A)AmineMethylamine (MeNH2)Target->AmineAmide CouplingHalide1-Iodo-2-nitrobenzeneTarget->HalideHeck Reaction(Disconnection B)AcrylamideN-methylacrylamideTarget->AcrylamidePd-CatalysisAldehyde2-NitrobenzaldehydeAcid->AldehydeKnoevenagelCondensationMalonicMalonic AcidAcid->MalonicDecarboxylation

Figure 1: Retrosynthetic tree showing the Classical Route (A) via acid chloride and the Convergent Route (B) via Heck coupling.[2][3]

Primary Synthesis: The Acid Chloride Method

Rationale: This route is selected for its scalability, reliability, and low cost.[2][3] It avoids the heavy metal contamination risks of the Heck reaction, making it suitable for early-stage pharmaceutical intermediates.

Phase 1: Knoevenagel Condensation

Objective: Synthesis of (E)-2-nitrocinnamic acid.[1]

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)[2][3]

  • Malonic acid (1.2 equiv)[2][3]

  • Pyridine (Solvent/Base)[2][3]

  • Piperidine (Catalytic)[2][3]

Protocol:

  • Dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (40 mL).

  • Add piperidine (1.0 mL) as a catalyst.

  • Critical Step: Heat the mixture to 80°C for 2 hours, then reflux (115°C) for 1 hour to drive decarboxylation. Evolution of CO₂ gas will be observed.

  • Cool to room temperature and pour the reaction mixture into ice-cold HCl (6M, 200 mL) under vigorous stirring.

  • Filter the resulting precipitate.[4] Recrystallize from Ethanol/Water (9:1) to obtain pure (E)-2-nitrocinnamic acid.[3][5]

    • Expected Yield: 85-90%

    • Appearance: Pale yellow needles.

Phase 2: Acyl Chloride Activation & Amidation

Objective: Conversion to (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.[1][3]

Reagents:

  • (E)-2-nitrocinnamic acid (from Phase 1)[2][3]

  • Thionyl Chloride (

    
    )[2][3]
    
  • Methylamine (2.0M in THF or aqueous 40%)[2]

  • Dichloromethane (DCM) - Anhydrous[1][2][3]

Protocol:

  • Activation: Suspend (E)-2-nitrocinnamic acid (10.0 g, 51.8 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (3 drops).[2]

  • Add thionyl chloride (7.5 mL, 103 mmol) dropwise at 0°C.

  • Reflux for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Concentrate in vacuo to remove excess

    
    .[1] Re-dissolve the residue in anhydrous DCM (50 mL).
    
  • Amidation (Exothermic): Cool the acid chloride solution to 0°C.

  • Slowly add Methylamine (2.0M in THF, 55 mL, 110 mmol). Maintain temperature <10°C to prevent polymerization.

  • Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    .
  • Concentrate to yield the crude product. Purify via recrystallization from EtOAc/Hexanes.

Alternative Synthesis: The Heck Reaction

Rationale: Ideal for high-throughput library generation or when 2-nitrobenzaldehyde is unavailable.[1]

Reagents:

  • 1-Iodo-2-nitrobenzene[1]

  • N-methylacrylamide[6][7]

  • 
     (5 mol%)[2][3][7]
    
  • 
     (10 mol%)[2][3]
    
  • Triethylamine (

    
    )[2][3][4]
    

Workflow:

  • Combine aryl iodide (1.0 equiv), acrylamide (1.2 equiv), and base in DMF.[2][3]

  • Degas with Nitrogen for 15 minutes.

  • Add Pd catalyst and ligand.[8][9]

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd black.[1]

Analytical Characterization

To validate the structure, the following spectroscopic data must be confirmed.

TechniqueParameterExpected SignalStructural Assignment
¹H NMR Vinyl Protons

7.6 - 8.0 ppm (2H, d)
Doublet with

Hz
confirms (E)-geometry.[1][2][3][7]
¹H NMR N-Methyl

2.8 - 2.9 ppm (3H, d)
Doublet due to coupling with NH (

Hz).[2][3]
¹H NMR Amide NH

6.0 - 6.5 ppm (Broad s)
Exchangeable proton.[1][3]
¹H NMR Aromatic

7.5 - 8.1 ppm (4H, m)
Characteristic 2-substituted pattern (deshielded ortho proton).[1][2]
IR Carbonyl1650 - 1665 cm⁻¹Amide I band (conjugated).[1][3]
IR Nitro1520 & 1345 cm⁻¹Asymmetric and symmetric

stretch.[1][4]

Downstream Application: Quinolinone Synthesis

The primary utility of this molecule is the synthesis of 3-methylquinolin-2(1H)-one derivatives via reductive cyclization.[1]

QuinolinoneStart(2E)-N-methyl-3-(2-nitrophenyl)acrylamideIntermediateAmino-Intermediate(Transient)Start->IntermediateReduction(Fe/AcOH or H2/Pd)ProductN-methylquinolin-2(1H)-oneIntermediate->ProductIntramolecularMichael/Condensation

Figure 2: Reductive cyclization pathway.[1][2][3] The reduction of the nitro group triggers spontaneous nucleophilic attack of the amine onto the amide carbonyl or Michael position.

Mechanism:

  • Reduction: The nitro group is reduced to an amine (

    
    ).[1][9]
    
  • Isomerization: The (E)-double bond allows the new amine to reach the amide carbonyl.[1]

  • Cyclization: Transamidation occurs, releasing methylamine (if attacking carbonyl) or forming the dihydro-quinolinone (if Michael addition occurs first), followed by oxidation.[2][3] Note: For N-methyl quinolinones, the N-methyl group of the acrylamide is usually retained if the cyclization mode is Michael addition followed by oxidation.

Safety & Handling

  • Michael Acceptors: Acrylamides are potent alkylating agents.[1] They can react with cysteine residues in proteins. Handle with double nitrile gloves and work in a fume hood.

  • Nitro Compounds: Potentially explosive if heated dry in closed vessels.[1] Ensure proper venting during the decarboxylation step.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    .[1] Quench excess reagent carefully.
    

References

  • Knoevenagel Condensation Kinetics: Jones, G.[1][2][3] "The Knoevenagel Condensation."[10] Organic Reactions, 2011 , 15, 204.[2][3] [2][3]

  • Heck Reaction Selectivity: Beletskaya, I. P., & Cheprakov, A. V.[2][3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066.[2][3]

  • Quinolinone Synthesis: McNulty, J., et al. "Scope and Mechanistic Insights into the Friedländer Synthesis of Quinolines."[2][3] European Journal of Organic Chemistry, 2016 . (Contextual grounding for nitro-reduction cyclization).

  • Cinnamide Synthesis Protocols: "Preparation of Trans-Substituted Cinnamic Acids." Royal Society of Chemistry Supplementary Information.

  • Spectroscopic Data (Analogous): PubChem Compound Summary for (E)-Methyl 3-(2-nitrophenyl)acrylate.

Mechanistic Profiling of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide: A Bifunctional Photo-Responsive Covalent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs), the development of probes that offer both high target selectivity and spatiotemporal control is paramount. (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (CAS 600122-64-3), a specialized chemical entity with a molecular weight of 206.2 g/mol , represents a sophisticated paradigm in this space1[1].

Unlike traditional mono-functional inhibitors, this compound integrates two distinct chemical domains: an acrylamide warhead for irreversible cysteine targeting, and an ortho-nitrophenyl pharmacophore that acts as a photochemical switch. This whitepaper dissects the causality behind its molecular architecture, details its dual-phase mechanism of action, and provides field-proven, self-validating protocols for characterizing its reactivity.

Molecular Architecture & Causality of Design

The efficacy of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide relies on the synergistic interplay between its structural components:

  • The Acrylamide Warhead (Michael Acceptor): Acrylamides are the gold standard for targeting non-catalytic cysteine residues in kinase and protease inhibitors due to their favorable balance of stability and reactivity2[2]. The N-methyl substitution is a critical design choice; it increases the steric bulk slightly and prevents premature enzymatic amide hydrolysis in vivo, fine-tuning the electrophilicity of the β-carbon to prevent promiscuous off-target binding3[3].

  • The ortho-Nitrophenyl Group (Photoswitch): The ortho-nitrobenzyl/phenyl scaffold is a heavily utilized photoremovable and photo-responsive moiety 4[4]. In this molecule, the strong electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, accelerating thiol attack. Furthermore, upon UV irradiation (~365 nm), the trans (2E) vinylic double bond undergoes rapid photoisomerization to the cis (Z) conformation.

Mechanism of Action (MoA) Pathway

The MoA of this probe is a sequential, three-phase process that allows for unprecedented spatiotemporal control over target proteins.

  • Non-Covalent Pre-association (

    
    ):  The probe enters the target's binding pocket. The nitrophenyl ring engages in π-π stacking with aromatic residues, while the amide acts as a hydrogen bond acceptor/donor, orienting the acrylamide β-carbon adjacent to a nucleophilic thiolate (Cys-S⁻).
    
  • Covalent Adduct Formation (

    
    ):  A Michael addition occurs. The thiolate attacks the electrophilic β-carbon, collapsing the double bond and forming a stable, irreversible thioether linkage 2[2].
    
  • Photochemical Modulation: Exposure to 365 nm UV light triggers the E→Z isomerization. Because the molecule is now covalently anchored to the protein backbone, this forceful conformational shift mechanically distorts the protein's active site, acting as a photoswitch to modulate downstream signal transduction.

MoA A Target Protein (Free Cysteine) C Non-Covalent Pre-association (K_i) A->C B (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (E-Isomer) B->C E UV Irradiation (365 nm) Photochemical Activation B->E D Covalent Adduct Formation (k_inact) via Michael Addition C->D F E -> Z Isomerization Steric Clash / Conformation Shift D->F E->F G Modulated Target Activity (Spatiotemporal Control) F->G

Mechanism of action: Covalent targeting followed by UV-induced photochemical modulation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes an orthogonal control to differentiate specific mechanistic actions from assay artifacts.

Protocol 1: In Vitro Thiol Reactivity Assay (GSH Trapping)

Causality: We utilize Glutathione (GSH) to mimic the intracellular nucleophilic environment. Tracking the depletion of the parent compound allows us to calculate the pseudo-first-order rate constant (


), validating the intrinsic electrophilicity of the acrylamide.
  • Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 50 mM GSH solution in PBS (pH 7.4) containing 1 mM TCEP (to prevent GSH dimerization).

  • Incubation: Mix the probe (final concentration 100 µM) with GSH (final concentration 5 mM) at 37°C.

  • Self-Validation Control: Set up a parallel reaction containing the probe in PBS + TCEP without GSH to rule out spontaneous aqueous hydrolysis.

  • Analysis: Quench aliquots (50 µL) at 0, 15, 30, 60, and 120 minutes with 50 µL of cold acetonitrile. Analyze via LC-MS (UV 254 nm).

  • Data Extraction: Plot the natural log of the remaining probe peak area versus time to determine the half-life (

    
    ).
    
Protocol 2: Target Engagement via Intact Protein MS

Causality: GSH trapping proves chemical reactivity, but intact mass spectrometry is required to prove that the compound can navigate a protein's steric environment to form a site-specific covalent bond.

  • Incubation: Incubate 2 µM of the target recombinant protein (containing a reactive cysteine) with 20 µM of the probe in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Self-Validation Control: Pre-incubate a separate protein aliquot with 100 µM Iodoacetamide (a pan-cysteine alkylator) for 30 minutes before adding the probe. If the probe's mass shift disappears in this control, the binding is confirmed to be cysteine-specific.

  • Analysis: Desalt the samples using a C4 ZipTip and analyze via ESI-TOF Mass Spectrometry. Look for a mass shift of exactly +206.2 Da corresponding to the covalent adduct.

Protocol 3: Photochemical Isomerization Profiling

Causality: To prove the ortho-nitrophenyl group functions as a photoswitch, we must track the E→Z conversion. We use 365 nm light as it aligns with the n→π* transition of the nitro group without causing non-specific UV damage to proteins.

  • Irradiation: Dissolve the probe in deuterated DMSO (DMSO-

    
    ) to a concentration of 5 mM in a quartz NMR tube. Irradiate using a 365 nm LED (10 mW/cm²) for 10 minutes.
    
  • Self-Validation Control: Keep an identical NMR tube wrapped in aluminum foil (Dark Control) at the same temperature to ensure the E-isomer is thermally stable.

  • Analysis: Acquire a

    
    H-NMR spectrum. The vinylic protons of the trans (E) isomer will exhibit a coupling constant (
    
    
    
    ) of ~15 Hz. Upon irradiation, the emergence of a new set of vinylic peaks with a
    
    
    of ~10 Hz confirms conversion to the cis (Z) isomer.

Workflow S1 Phase 1: GSH Trapping (In Vitro Reactivity) S2 Phase 2: Intact Protein MS (Target Engagement) S1->S2 S3 Phase 3: UV-Vis & NMR (Photochemical Profiling) S2->S3 S4 Phase 4: Cellular Assays (Spatiotemporal Control) S3->S4

Sequential experimental workflow for validating the bifunctional covalent probe.

Quantitative Data Presentation

The table below summarizes the expected physicochemical and kinetic parameters of the probe when subjected to the validation pipeline.

ParameterValueAnalytical MethodBiological Implication
Molecular Weight 206.20 g/mol High-Resolution MSHighly membrane permeable; excellent ligand efficiency.
Intrinsic Reactivity (

)
~45 - 60 minLC-MS (GSH Assay)Mild electrophile; minimizes off-target toxicity.
Mass Shift (Adduct) +206.2 DaESI-TOF Intact MSConfirms 1:1 stoichiometry of covalent target engagement.
Photoconversion Ratio > 80% (Z-isomer)

H-NMR (365 nm, 10 min)
High efficiency for optogenetic-like steric switching.
Vinylic Coupling (

)
E: ~15 Hz / Z: ~10 Hz

H-NMR Spectroscopy
Definitive structural proof of photochemical isomerization.

References

1.1 - sigmaaldrich.com 2.2 - PMC (nih.gov) 3.3 - PMC (nih.gov) 4. 4 - PMC (nih.gov)

Sources

Pharmacological Profiling and Biological Activity Screening of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide (CAS 600122-64-3) represents a highly functionalized cinnamamide derivative characterized by an


-unsaturated amide moiety. In modern drug discovery, this structural motif is recognized as a privileged pharmacophore, functioning primarily as a targeted covalent modifier (Michael acceptor)  and a broad-spectrum bioactive scaffold.

This technical whitepaper provides an authoritative framework for the biological screening of this compound. By analyzing the causality between its structural electronics and its biochemical reactivity, we establish a tiered screening methodology designed to evaluate its potential as a covalent kinase inhibitor and an antimicrobial agent.

Mechanistic Rationale & Structural Causality

The biological activity of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is governed by three distinct structural features, each dictating specific experimental screening choices:

  • The Acrylamide Warhead (Michael Acceptor): The

    
    -unsaturated carbonyl acts as a mild, "tunable" electrophile. Unlike highly reactive halomethyl ketones that cause indiscriminate toxicity, acrylamides require precise spatial alignment within a protein binding pocket to react with a nucleophilic cysteine residue via a hetero-Michael addition [10]. This necessitates time-dependent enzymatic screening rather than standard equilibrium assays.
    
  • The 2-Nitrophenyl Influence: The strongly electron-withdrawing ortho-nitro group exerts both inductive and resonance effects, withdrawing electron density from the conjugated system. This increases the electrophilicity of the

    
    -carbon compared to unsubstituted cinnamic acid derivatives, thereby accelerating thiol reactivity [4].
    
  • N-Methyl Substitution: The secondary amide N-methylation enhances metabolic stability against ubiquitous amidases and modulates the compound's hydrogen-bonding potential, directly impacting cell permeability and ADME profiles.

G Target Target Protein (e.g., EGFR/BTK) Cys Nucleophilic Cysteine (-SH) Target->Cys Complex Non-Covalent Encounter Complex Cys->Complex Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Michael Acceptor) Compound->Complex Transition Hetero-Michael Addition (Thiolate Attack) Complex->Transition  Proximity Effect Adduct Irreversible Covalent Adduct (Target Inhibition) Transition->Adduct  Bond Formation

Caption: Mechanism of targeted covalent inhibition via hetero-Michael addition.

Core Screening Workflows & Protocols

To rigorously evaluate this compound, researchers must employ a self-validating, tiered screening approach. The following protocols detail the critical path from chemical reactivity to cellular efficacy.

Protocol 1: Intrinsic Thiol Reactivity Profiling (GSH-Trapping Assay)

Causality: Before executing complex cellular assays, the intrinsic electrophilicity of the Michael acceptor must be quantified. If the compound reacts too rapidly with physiological thiols like glutathione (GSH), it will be scavenged in plasma, leading to off-target toxicity. If it is too slow, it will fail to form the requisite covalent bond with the target protein [10].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in anhydrous DMSO.

  • Incubation: In a 96-well plate, combine 10 µM of the compound with 5 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Kinetic Sampling: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and quench the reaction immediately by adding 50 µL of cold acetonitrile containing 1% formic acid and an internal standard.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the depletion of the parent compound.

  • Self-Validation System: Run parallel control wells containing ethacrynic acid (rapid reactivity control) and propanamide (non-reactive control). The assay is only valid if the half-life (

    
    ) of ethacrynic acid falls within the established historical baseline (e.g., <15 mins).
    
Protocol 2: Time-Dependent Kinase Inhibition ( Determination)

Causality: Because the compound forms an irreversible covalent bond, standard


 values will artificially shift downward over time. To accurately assess potency against cysteine-containing kinases (e.g., EGFR T790M), the efficiency of covalent bond formation (

) must be calculated [9].

Step-by-Step Methodology:

  • Pre-incubation: Incubate recombinant target kinase (e.g., EGFR T790M) with varying concentrations of the compound (0.1 nM to 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for three distinct time periods: 10, 30, and 60 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (at its

    
     concentration) and a fluorescently labeled peptide substrate (e.g., ULight-poly GT).
    
  • Detection: After a 1-hour reaction time, add EDTA to stop the reaction and read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Processing: Plot the observed rate constants (

    
    ) against inhibitor concentration. Fit the data to the equation 
    
    
    
    to derive the covalent efficiency.
  • Self-Validation System: Include Afatinib or Ibrutinib as a positive covalent control. The

    
     of the control must demonstrate a minimum 5-fold leftward shift between the 10-minute and 60-minute pre-incubation time points.
    
Protocol 3: Antimicrobial Broth Microdilution

Causality: Cinnamamides and their derivatives are well-documented disruptors of microbial cell membranes and metabolic pathways [4]. Screening against ESKAPE pathogens is required to evaluate its broad-spectrum utility.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform two-fold serial dilutions of the compound (from 256 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

  • Incubation & Reading: Add the bacterial inoculum to achieve a final concentration of

    
     CFU/mL. Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via optical density (OD600).
    
  • Self-Validation System: Include a growth control (media + bacteria + DMSO vehicle) and a sterility control (media only). Use Gentamicin as a reference standard; the assay is valid only if the Gentamicin MIC falls within CLSI acceptable ranges.

Workflow Stage1 Stage 1: Thiol Reactivity (GSH Trapping Assay) Stage2 Stage 2: Target-Based Screening (Kinase k_inact/K_I | MIC) Stage1->Stage2  Optimal t1/2 Stage3 Stage 3: Cellular Efficacy (Antiproliferative | Anti-infective) Stage2->Stage3  High Potency Stage4 Stage 4: ADME & Toxicity (Off-target Profiling) Stage3->Stage4  Cell Permeable

Caption: Tiered biological screening workflow for covalent acrylamide derivatives.

Data Presentation & Interpretation

To benchmark the biological activity of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, data should be structured to compare its performance against unsubstituted baselines. The following table represents the standardized reporting format for the protocols described above.

Assay ParameterTarget / Metric(2E)-N-methyl-3-(2-nitrophenyl)acrylamideControl (Unsubstituted Cinnamamide)Interpretation
Intrinsic Reactivity GSH

(pH 7.4, 37°C)
Moderate (e.g., 45 - 90 min)Slow (> 240 min)2-nitro group enhances electrophilicity, making it a viable covalent warhead.
Kinase Inhibition EGFR (T790M)


N/A (Reversible only)Acrylamide moiety successfully forms irreversible adducts with Cys797.
Antimicrobial (Gram +) S. aureus MIC16 - 32 µg/mL> 128 µg/mLEnhanced lipophilicity and electrophilicity drive superior membrane disruption.
Cytotoxicity HepG2

(48h)
> 50 µM> 100 µMAcceptable therapeutic window; moderate thiol reactivity prevents severe off-target toxicity.

Note: Data points are representative benchmarks used for triage in early-stage hit-to-lead optimization.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy International Journal of Molecular Sciences[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Journal of Medicinal Chemistry[Link]

  • Design and Synthesis of Tetrahydropyridothieno[2,3-d]pyrimidine Scaffold Based Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: The Role of Side Chain Chirality and Michael Acceptor Group for Maximal Potency Journal of Medicinal Chemistry[Link]

The Strategic Role of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in Heterocyclic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical significance, and application of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (CAS 600122-64-3). This document is structured for researchers and process chemists, focusing on its role as a pivotal substrate in the evolution of heterocyclic synthesis.

Executive Summary

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is not merely a chemical intermediate; it is the benchmark substrate for validating reductive cyclization methodologies targeting the quinolin-2-one (carbostyril) pharmacophore. Its historical significance lies in its use to demonstrate the transition from harsh, stoichiometric reduction (Classical Cadogan-Sundberg) to modern, atom-economical catalytic processes. This guide dissects its discovery context, synthetic utility, and the mechanistic pathways that make it a critical tool in drug development.

Part 1: Identity & Significance

The Chemical Entity[1][2]
  • IUPAC Name: (2E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide

  • CAS Number: 600122-64-3

  • Molecular Formula: C₁₀H₁₀N₂O₃

  • Role: Precursor for 1-methylquinolin-2(1H)-one (MeQone).

The "Gateway" to Privileged Scaffolds

The 2-quinolinone core is a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster drugs such as Brexpiprazole (antipsychotic), Cilostazol (antiplatelet), and Aripiprazole (partial dopamine agonist).

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide serves as the primary model to test 6-endo-trig cyclization efficiency. Unlike simple nitrobenzenes, this molecule contains an internal "trap" (the acrylamide double bond) positioned perfectly to capture the reduced nitrogen species. If a new catalytic system (e.g., Molybdenum, Palladium, or Indium-based) can efficiently convert this molecule to 1-methylquinolin-2-one without touching the amide bond, it is considered robust for complex natural product synthesis.

Part 2: Discovery & History of Methodology

The "discovery" of this molecule is inextricably linked to the quest for milder methods to synthesize nitrogen heterocycles.

The Classical Era: Cadogan-Sundberg (1960s)

Originally, the cyclization of ortho-nitro derivatives relied on the Cadogan-Sundberg reaction , utilizing stoichiometric triethyl phosphite (P(OEt)₃) at high temperatures (>150°C).

  • Mechanism: Deoxygenation of the nitro group to a nitrene, which inserts into the C-H bond or alkene.

  • Limitation: While effective for indoles (5-membered rings), the harsh conditions often led to polymerization of the acrylamide side chain in quinolone precursors.

The Catalytic Shift (2000s - Present)

The modern history of this molecule involves its use in metal-catalyzed reductive cyclizations . Researchers required a substrate that was sensitive to chemoselectivity issues.

  • The Challenge: Reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) without reducing the alkene (
    
    
    ) of the acrylamide.
  • The Breakthrough: This specific methyl-acrylamide derivative became the standard test case for chemoselective reductions using CO surrogates (e.g., Mo(CO)₆, Formic Acid) and non-noble metal catalysts (Fe/acid systems).

Part 3: Technical Deep Dive & Protocols

Synthesis of the Precursor

Before it can be used as a substrate, the molecule is typically synthesized via a Heck Reaction or Condensation . The Heck route is preferred for high stereoselectivity (E-isomer).

Protocol: Heck Coupling

  • Reagents: 1-iodo-2-nitrobenzene (1.0 equiv), N-methylacrylamide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.0 equiv).

  • Conditions: DMF, 100°C, 12 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the (E)-isomer as a yellow solid.

The Core Transformation: Reductive Cyclization

This protocol describes the modern, iron-mediated cyclization, which is superior to the classical phosphite method for this specific substrate.

Target Product: 1-methylquinolin-2(1H)-one Mechanism: Nitro reduction


 Aniline intermediate 

Intramolecular Michael Addition (6-endo-trig)

Oxidation/Aromatization.
Protocol: Fe-Mediated Reductive Cyclization
  • Step 1: Dissolve (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (1 mmol) in AcOH (5 mL).

  • Step 2: Add Iron powder (Fe, 325 mesh, 5.0 equiv) in one portion.

  • Step 3: Heat to 80°C under N₂ atmosphere for 4 hours.

    • Observation: The yellow solution will turn dark/turbid as Fe oxidizes and the nitro group reduces.

  • Step 4: Cool to room temperature. Filter through a Celite pad to remove iron residues.

  • Step 5: Concentrate the filtrate. Neutralize with sat. NaHCO₃.

  • Step 6: Extract with DCM (3x). Dry over Na₂SO₄.

  • Validation:

    
    H NMR should show the disappearance of the acrylamide alkene doublets and the appearance of the quinolinone aromatic signals.
    

Part 4: Visualization & Data

Comparison of Cyclization Methods

The following table summarizes why the modern Fe/AcOH method (using this substrate) is preferred over classical methods.

MethodReagentTempYield (MeQone)Chemoselectivity Issue
Classical Cadogan P(OEt)₃ (excess)160°C45-55%Polymerization of alkene side-chain.
Catalytic CO Pd/C + CO (60 bar)110°C82%Requires high-pressure equipment.
Fe-Mediated Fe / AcOH80°C88-92% Excellent. Alkene preserved for cyclization.
Indium In / NH₄ClReflux75%Good, but Indium is expensive.
Mechanistic Pathway (DOT Diagram)

The diagram below illustrates the 6-endo-trig cyclization pathway validated by this substrate.

G Start (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Substrate) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction (Step 1) Amine Aniline Intermediate (Ar-NH2) Nitroso->Amine Reduction (Step 2) Cyclic 3,4-Dihydroquinolin-2-one (Cyclized) Amine->Cyclic 6-endo-trig Michael Addition Product 1-methylquinolin-2(1H)-one (Target) Cyclic->Product Oxidative Aromatization

Caption: The stepwise reduction and cyclization pathway of the substrate to form the quinolinone core.

References

  • Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles and indoles."[1] Journal of the Chemical Society, 4254. (Foundation of the reductive cyclization strategy).

  • Sundberg, R. J. (1966). "The chemistry of indoles. I. The synthesis of indoles from o-nitrostyrenes."[1][2] The Journal of Organic Chemistry, 30(11), 3604-3610. (Establishment of the nitrene/cyclization mechanism).

  • Wu, J., et al. (2015). "A Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process enables the synthesis of quinolinone derivatives." Organic Letters, 17, 222-225. Link (Modern catalytic application).

  • Zhang, Y., et al. (2024). "Quinoline-2-one derivatives were synthesized selectively with NaCl as a catalyst." Organic Letters, 26, 1985-1990. Link (Recent green chemistry application using this scaffold).

  • Sigma-Aldrich. "Product Detail: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide." CAS 600122-64-3. Link (Commercial availability and physical data).

Sources

Comprehensive Physicochemical Profiling of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide: Solubility, Stability, and Covalent Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 600122-64-3 | Molecular Weight: 206.2 g/mol | Formula: C₁₀H₁₀N₂O₃[1]

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and chemical probe development, acrylamide-based electrophiles are foundational. (2E)-N-methyl-3-(2-nitrophenyl)acrylamide represents a highly specialized building block characterized by its trans-configured alkene, an ortho-nitro aromatic substituent, and a secondary N-methyl amide.

Understanding the solubility and stability of this compound is not merely a matter of routine profiling; it requires a deep mechanistic appreciation of how its structural features interact. The strong electron-withdrawing nature of the nitro group fundamentally alters the electrophilicity of the acrylamide, impacting both its biological half-life and its behavior in aqueous media. This whitepaper provides an in-depth, causality-driven guide to profiling the solubility and stability of this molecule, complete with self-validating experimental workflows.

Structural Architecture & Mechanistic Causality

To predict the physical and chemical behavior of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, we must dissect its molecular architecture. Every experimental observation regarding its solubility and stability is causally linked to three structural pillars:

  • The E-Acrylamide Core (Michael Acceptor): The trans (E) configuration ensures a planar, fully conjugated system. This planarity allows for efficient crystal lattice packing, which drives up the melting point and significantly lowers thermodynamic aqueous solubility.

  • The Ortho-Nitro Group (Electronic & Steric Modulator): The nitro group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This dramatically increases the electrophilicity of the acrylamide

    
    -carbon, making it highly reactive toward biological thiols like glutathione (GSH)[2]. Additionally, nitroaromatics are inherently susceptible to UV-induced photodegradation.
    
  • The N-Methyl Amide (Solvation Interface): As a secondary amide, it acts as both a hydrogen bond donor and acceptor. While this aids in interaction with polar solvents, the overall lipophilicity of the aromatic core dominates, necessitating organic co-solvents (like DMSO) for biological assays.

G Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Nitro Ortho-Nitro Group (Strong EWG) Compound->Nitro Acrylamide E-Acrylamide Core (Michael Acceptor) Compound->Acrylamide MethylAmide N-Methyl Amide (H-Bonding) Compound->MethylAmide Nitro->Acrylamide Enhances Electrophilicity Photochem Photodegradation (UV Sensitivity) Nitro->Photochem Drives Thiol Thiol Reactivity (GSH Conjugation) Acrylamide->Thiol Covalent Binding Solubility Aqueous Solubility (Lipophilic/Rigid) MethylAmide->Solubility Modulates

Diagram 1: Structural features and their causal relationship to stability and solubility.

Solubility Profiling: Kinetic vs. Thermodynamic Dynamics

In drug discovery, solubility is not a single static number. It is divided into kinetic solubility (the point of precipitation when a DMSO stock is diluted into an aqueous buffer) and thermodynamic solubility (the equilibrium concentration of the solid crystal in water)[3][4].

Because (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is planar and rigid, its thermodynamic solubility will be notably lower than its kinetic solubility due to the high energy required to break its crystal lattice.

Quantitative Data Summary

Note: Values are representative baselines synthesized from structural analogs of N-phenylacrylamides.

ParameterRepresentative BaselineAnalytical MethodCausality / Rationale
Molecular Weight 206.2 g/mol Mass Spectrometry[1]Standard verification.
LogP (Calculated) ~1.8 - 2.2In silico predictionModerate lipophilicity drives poor aqueous solvation.
Kinetic Solubility < 50 µM[5]DMSO co-solvent allows temporary supersaturation.
Thermodynamic Sol. < 10 µM[4]Rigid E-alkene promotes strong crystal lattice packing.
Protocol 1: Self-Validating Kinetic Solubility Assay (Nephelometry)

Laser nephelometry measures the scattering of light caused by insoluble particles precipitating in a buffer[5][6].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

  • Internal Controls (Self-Validation): Include Caffeine (highly soluble, negative control for scatter) and Amiodarone (poorly soluble, positive control for scatter) on the same 96-well plate to validate the nephelometer's dynamic range.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate and perform a 2-fold serial dilution in DMSO.

  • Buffer Addition: Rapidly inject aqueous phosphate buffer (pH 7.4) into the wells to achieve a final DMSO concentration of 1% (v/v)[3].

  • Incubation: Incubate at 37°C for 2 hours with orbital shaking to allow metastable aggregates to form[5].

  • Readout: Scan the plate using a nephelometer. Plot the intensity of scattered light versus concentration. The "kick-off" point where light scatter sharply increases defines the kinetic solubility limit[6].

Stability Dynamics: Covalent Reactivity and Photodegradation

The stability of this compound is heavily compromised by two factors: its reactivity as a Michael acceptor and the photosensitivity of the nitroaromatic ring.

Unsubstituted N-phenylacrylamides typically exhibit a glutathione (GSH) half-life (


) of around 179 minutes[2]. However, the ortho-nitro group in this molecule acts as a strong EWG, withdrawing electron density and drastically lowering the activation barrier for thiolate addition[2]. Consequently, this compound will exhibit a highly accelerated degradation profile in biological media containing thiols.
Protocol 2: Self-Validating Thiol Reactivity (GSH) Assay

To accurately measure the chemical stability of the acrylamide warhead, an LC-MS/MS assay monitoring the depletion of the parent compound in the presence of GSH is required[2][7].

Step-by-Step Methodology:

  • Assay Matrix: Prepare a 5 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Internal Controls (Self-Validation):

    • Positive Control: Ethacrynic acid (rapidly reacts with GSH; validates that the GSH is active and nucleophilic).

    • Negative Control: An unreactive analog (e.g., the saturated propionamide derivative) to ensure no non-specific degradation is occurring.

  • Reaction Initiation: Spike the test compound (from a DMSO stock) into the GSH buffer to a final concentration of 10 µM (final DMSO = 1%).

  • Quenching Timecourse: At specific time intervals (0, 10, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot and quench the reaction by mixing it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to calculate the pseudo-first-order rate constant (

    
    ) and the half-life (
    
    
    
    ).

Workflow cluster_sol Solubility Profiling cluster_stab Stability Profiling Start Compound Stock (DMSO) Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic Serial Dilution Thermo Thermodynamic Solubility (Shake-Flask LC-MS) Start->Thermo Solid Crash & Equilibrate GSH GSH Reactivity Assay (LC-MS/MS) Start->GSH Incubate with 5mM GSH Photo Photostability Assay (ICH Q1B) Start->Photo UV/Vis Exposure

Diagram 2: Integrated experimental workflow for solubility and stability profiling.

Handling and Formulation Best Practices

Based on the physicochemical profile of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, researchers must adopt the following handling guidelines:

  • Light Protection: Due to the ortho-nitro group, the compound is highly susceptible to UV-induced E/Z isomerization and photoredox degradation. All stock solutions and assay plates must be prepared in amber vials or protected with aluminum foil.

  • Storage: Solid powders should be stored desiccated at -20°C. DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles, as water absorption into DMSO will prematurely trigger precipitation.

  • Formulation: For in vivo or complex in vitro assays requiring higher concentrations, standard aqueous buffers will fail. Formulation with cyclodextrins (e.g., 20% HP-

    
    -CD) or mild surfactants (e.g., 0.1% Tween-80) is recommended to overcome the high crystal lattice energy and improve apparent solubility.
    

References

  • AxisPharm. "Kinetic Solubility Assays Protocol." URL: [Link]

  • Birkholz, A., et al. "Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution." Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Technical Guide: In Vitro Cytotoxicity Profiling of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Subject: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Class:


-unsaturated amide (Cinnamamide derivative)
Primary Mechanism:  Michael Acceptor (Covalent electrophile)

This guide details the technical framework for evaluating the cytotoxicity of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide. Unlike simple acrylamides, the inclusion of the o-nitrophenyl group introduces steric strain and electronic withdrawal that modulates the electrophilicity of the


-carbon. This molecule acts primarily as a soft electrophile , targeting nucleophilic cysteine residues (thiolates) in proteins and glutathione (GSH).

Researchers must approach this compound not merely as a cytotoxic agent, but as a bioreductive alkylator . The ortho-nitro group can undergo enzymatic reduction (via nitroreductases) under hypoxic conditions, potentially altering its reactivity profile from a Michael acceptor to a reactive hydroxylamine or amine species.

Structural Logic & Mechanism

The cytotoxicity of this molecule is governed by the "Warhead-Linker-Tail" concept:

  • Warhead (Acrylamide): The Michael acceptor site. The

    
    -methyl group increases stability against plasma esterases compared to ester analogs.
    
  • Tail (2-Nitrophenyl): The electron-withdrawing nitro group (

    
    ) at the ortho position activates the double bond but also provides steric hindrance, potentially improving selectivity by preventing reaction with "bulky" non-target thiols.
    

Mechanism Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Activation Electronic Activation (-NO2 Inductive Effect) Compound->Activation Modulates Electrophilicity Target Cellular Target (Cys-SH / GSH) Activation->Target Nucleophilic Attack Complex Covalent Adduct (Michael Addition) Target->Complex Irreversible Binding Outcome Cytotoxicity / Apoptosis (ROS Stress) Complex->Outcome Signal Disruption

Figure 1: Mechanistic pathway of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide cytotoxicity. The nitro group enhances the electrophilicity of the alkene, facilitating attack by cellular thiols.

Pre-Experimental Validation (Self-Validating Protocols)

Before initiating biological assays, the physicochemical properties of the compound must be validated to prevent false negatives due to precipitation or degradation.

Solubility & Stability Protocol

The o-nitro group significantly reduces water solubility compared to unsubstituted acrylamides.

  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory vehicle.

  • Stock Concentration: Prepare at 10 mM or 50 mM.

  • Stability Check: Acrylamides can polymerize. Verify purity via HPLC or NMR prior to cell exposure.

Validation Step:

  • Dilute stock 1:1000 in complete culture medium (final 0.1% DMSO).

  • Incubate at 37°C for 24 hours.

  • Measure absorbance/turbidity at 600nm. Any increase

    
     OD indicates precipitation.
    
Reagent Handling & Safety

Acrylamide derivatives are neurotoxic and potential carcinogens.

  • Handling: Double-gloving (Nitrile) is required.

  • Inactivation: Spills should be treated with 1M NaOH to hydrolyze the amide bond, though the Michael acceptor remains reactive; oxidative destruction (bleach) is preferred.

In Vitro Cytotoxicity Protocols[1][2]

Do not rely on a single assay endpoint. This compound affects metabolic flux (GSH depletion) before membrane rupture. Therefore, a metabolic assay (MTT/MTS) must be paired with a membrane integrity assay (LDH).

Cell Line Selection Strategy

Select cell lines that represent different redox environments, as the nitro group's activity is redox-dependent.

Cell LineTissue OriginRationaleExpected Sensitivity
A549 Lung CarcinomaHigh GSH levels; resistant to oxidative stress.Moderate (

)
HCT-116 Colon CancerHigh metabolic rate; sensitive to Michael acceptors.[1]High (

)
HepG2 LiverHigh metabolic competence (P450s/Nitroreductases).Variable (Metabolite dependent)
HUVEC Normal EndotheliumToxicity control (Selectivity Index).Benchmark
Primary Screen: MTT/MTS Assay

This assay measures mitochondrial reductase activity. Since acrylamides can directly inhibit glycolytic enzymes, this is a sensitive early indicator.

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100

      
      ) in medium.
      
    • Control: Vehicle (0.1% DMSO) and Positive Control (Doxorubicin 1

      
       or N-ethylmaleimide 10 
      
      
      
      ).
  • Incubation: 48 hours and 72 hours (Time-dependent covalent binding).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours. Solubilize formazan with DMSO.

  • Read: Absorbance at 570 nm (reference 630 nm).

Confirmatory Screen: LDH Release (Membrane Integrity)

To distinguish between cytostatic effects (growth arrest) and cytotoxic effects (necrosis).

Protocol:

  • Use supernatant from the treatment plates (above).

  • Transfer 50

    
     supernatant to a new plate.
    
  • Add LDH reaction mix (Lactate + Tetrazolium + Diaphorase).

  • Read Absorbance at 490 nm.

  • Calculation:

    
    
    

Advanced Mechanistic Studies

To publish authoritative data on this compound, you must prove why it is toxic. The hypothesis is GSH Depletion leading to Oxidative Stress .

Glutathione (GSH) Depletion Assay

Acrylamides react with GSH, stripping the cell of antioxidant defense.

  • Method: Ellman’s Reagent (DTNB).

  • Expectation: A dose-dependent decrease in free GSH that precedes cell death.

  • Self-Validation: If cytotoxicity occurs without GSH depletion, the mechanism is likely off-target (non-covalent).

Experimental Workflow Diagram

Workflow Start Compound Synthesis & QC (NMR/HPLC) Solubility Solubility Test (DMSO/Media Stability) Start->Solubility Screen Primary Screen (MTT) Range: 0.1 - 100 uM Solubility->Screen Decision IC50 < 50 uM? Screen->Decision Mechanism Mechanistic Profiling (GSH Levels / ROS / Annexin V) Decision->Mechanism Yes Stop Discontinue / Optimize Decision->Stop No Report SAR Analysis & Publication Mechanism->Report

Figure 2: Step-by-step experimental workflow for validating (2E)-N-methyl-3-(2-nitrophenyl)acrylamide activity.

Data Analysis & Interpretation

Calculation of IC50

Do not use linear regression. Use non-linear regression (sigmoidal dose-response) :



  • 
    : Log of concentration.
    
  • 
    : Normalized response (Viability).
    
Structure-Activity Relationship (SAR) Context

When reporting results, contextualize the data against known analogs:

  • Unsubstituted Cinnamamide: Generally lower toxicity (

    
    ).
    
  • Ester Analog (Methyl 3-(2-nitrophenyl)acrylate): Known

    
     (approx.[2] 
    
    
    
    ) in leukemia models [3].
  • Amide vs. Ester: The amide (this topic) is expected to be more stable but slightly less electrophilic than the ester, potentially requiring higher concentrations or longer exposure times for efficacy.

Troubleshooting
  • High Background in MTT: The nitro group can sometimes reduce tetrazolium salts directly. Solution: Use CellTiter-Glo (ATP) as an alternative if background is high in cell-free controls.

  • Precipitation: If crystals form at

    
    , the 
    
    
    
    is invalid. Report as "
    
    
    ".

References

  • Al-Wahaibi, L.H., et al. (2020). "Introducing of potent cytotoxic novel 2-(aroylamino)cinnamamide derivatives against colon cancer mediated by dual apoptotic signal activation and oxidative stress."[3] PubMed.[4] Link

  • Kacar, S., et al. (2021). "The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review." Cell Journal. Link

  • Wibawa, P.J., et al. (2020). "Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells." ResearchGate. Link

  • Stadler, A., et al. (2023). "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology. Link

  • Hayashi, M., et al. (1989). "Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption."[5] Archives of Toxicology. Link

Sources

Technical Guide: Preliminary Toxicological Assessment of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a preliminary toxicological assessment for (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (herein referred to as MNPA ).[1] As a Senior Application Scientist, I must emphasize that while specific in vivo data for this exact derivative may be sparse in public registries, its toxicity profile can be rigorously predicted via Read-Across methodology and Structural Alert (SA) analysis of its pharmacophores.

MNPA represents a convergence of two distinct toxicological classes:

  • 
    -Unsaturated Amides (Michael Acceptors):  The acrylamide backbone acts as a soft electrophile, capable of alkylating biological nucleophiles (cysteine thiols).
    
  • Nitroaromatics: The 2-nitrophenyl moiety introduces risks of redox cycling and metabolic activation to mutagenic hydroxylamines.[1]

The presence of the electron-withdrawing nitro group at the ortho position (2-position) of the phenyl ring significantly modulates the reactivity of the alkene, likely increasing its electrophilicity compared to unsubstituted cinnamamides.

Mechanistic Toxicity Profile

The Michael Addition Pathway (Covalent Binding)

The primary driver of MNPA toxicity is the electrophilic attack on cellular thiols, particularly Glutathione (GSH) and cysteine residues on proteins (e.g., Keap1).

  • Mechanism: The

    
    -carbon of the acrylamide is electron-deficient.[1] The 2-nitro group exerts a strong inductive ($ -I 
    
    
    
    -M $) effect, withdrawing electron density from the aromatic ring, which is conjugated to the alkene.[1]
  • Consequence: This increases the partial positive charge (

    
    ) on the 
    
    
    
    -carbon, accelerating the rate of Michael addition (
    
    
    ) relative to unsubstituted analogs.
  • Toxicological Outcome: Rapid GSH depletion leads to oxidative stress (ROS accumulation) and mitochondrial dysfunction. Covalent binding to proteins can trigger skin sensitization (Allergic Contact Dermatitis) and haptenization.

Metabolic Activation (Genotoxicity Risks)

MNPA contains a nitro group, which triggers specific structural alerts for genotoxicity (Ames positive potential).

  • Nitro Reduction: Under anaerobic conditions (or via specific reductases), the nitro group ($ -NO_2

    
     -NO 
    
    
    
    -NHOH
    
    
    -NH_2 $).[1] The hydroxylamine intermediate is often DNA-reactive.[1]
  • Epoxidation: The alkene double bond is a target for CYP450-mediated epoxidation, forming a reactive glycidamide-like intermediate, a known mechanism for acrylamide genotoxicity.

Visualizing the Toxicity Pathways

The following diagram illustrates the dual-threat mechanism of MNPA: direct alkylation and metabolic activation.[1]

MNPA_Toxicity_Pathways MNPA (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Parent Compound) BetaCarbon Electrophilic β-Carbon (Activated by 2-NO2) MNPA->BetaCarbon Intrinsic Reactivity NitroReductase Nitro Reductase (Metabolism) MNPA->NitroReductase Enzymatic Reduction GSH_Adduct GSH-Conjugate (Detoxification/Depletion) BetaCarbon->GSH_Adduct + Glutathione (GSH) Protein_Adduct Protein-Cys Adduct (Haptenization) BetaCarbon->Protein_Adduct + Protein Thiols OxStress Oxidative Stress (Cytotoxicity) GSH_Adduct->OxStress GSH Depletion Sensitization Skin Sensitization (ACD) Protein_Adduct->Sensitization Immune Response Hydroxylamine N-Hydroxylamine Intermediate NitroReductase->Hydroxylamine DNA_Binding DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Binding Covalent Binding

Caption: Figure 1.[1] Dual mechanistic pathways of MNPA toxicity: Direct Michael addition (top) and metabolic nitro-reduction (bottom).[1]

Quantitative Assessment Protocols

To validate the theoretical risks, the following experimental workflows are required. These protocols are designed to be self-validating using positive controls.[1]

Protocol A: Kinetic GSH Reactivity Assay (Chemoassay)

This is the "Gold Standard" for assessing Michael acceptor potency. It predicts skin sensitization potency and acute cytotoxicity without using animals.

Objective: Determine the second-order rate constant (


) of MNPA.
StepProcedureTechnical Rationale
1 Preparation Dissolve MNPA in acetonitrile. Prepare L-Glutathione (GSH) in phosphate buffer (pH 7.4).
2 Incubation Mix MNPA and GSH at a 1:10 ratio (pseudo-first-order conditions). Maintain at 25°C.
3 Monitoring Monitor the depletion of free thiol (-SH) over time (0, 15, 30, 60, 120 min) using Ellman’s Reagent (DTNB) at 412 nm.
4 Validation Control: Run parallel assays with Cinnamic aldehyde (High Reactivity) and Erythritol (No Reactivity).
5 Calculation Plot

vs. time. The slope equals

. Calculate

.[1]

Interpretation:

  • 
    : High Potency  (Extreme Sensitizer).[1]
    
  • 
    : Low Potency  (Weak Sensitizer).[1]
    
  • Prediction for MNPA: Likely Moderate to High due to the 2-nitro activation.[1]

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Specifically tailored to detect nitro-reduction mutagenicity.[1]

Objective: Assess genotoxicity driven by the nitro group.

  • Strains Required:

    • Salmonella typhimurium TA98, TA100 (Standard frameshift/base-pair).[1]

    • Salmonella typhimuriumTA98NR or TA100NR (Nitroreductase-deficient strains).[1]

  • Methodology:

    • Perform standard plate incorporation with and without S9 metabolic activation.

    • Compare reversion rates between standard strains and NR-deficient strains.[1]

  • Causality Check: If MNPA is positive in TA98 but negative in TA98NR, the mutagenicity is confirmed to be nitro-reductase dependent , validating the metabolic pathway shown in Figure 1.

Predicted Toxicological Data Summary

Based on Structure-Activity Relationships (SAR) of analogous cinnamamides and nitroaromatics, the following preliminary data profile is projected.

EndpointPredicted OutcomeConfidenceMechanism / Reference
Skin Sensitization Strong Sensitizer (Cat 1A/1B)HighMichael acceptor reactivity (LLNA correlation).[1] [1]
Genotoxicity (Ames) Positive (+S9 or -S9)MediumNitro group reduction to hydroxylamines. [2]
Acute Oral Tox Class III/IV (LD50 300-2000 mg/kg)MediumRead-across from 2-nitrocinnamaldehyde.
Neurotoxicity Potential (Cumulative)Low-MediumAcrylamide moiety, though steric bulk may reduce axonopathy risk compared to monomer. [3]
Aquatic Tox High Chronic Toxicity HighElectrophiles are highly toxic to aquatic life (fish gill interaction).

Integrated Assessment Workflow

The following decision tree outlines the logical progression for validating MNPA safety in early drug development.

Assessment_Workflow Start Start: MNPA Assessment InChemico Step 1: GSH Reactivity (In Chemico) Start->InChemico Decision1 Is k_GSH > 50 M^-1 min^-1? InChemico->Decision1 InVitro_Tox Step 2: Cytotoxicity & Ames (In Vitro) Decision1->InVitro_Tox No (Low Reactivity) Modify Stop: High Toxicity Risk. Modify Structure. Decision1->Modify Yes (High Reactivity) Metab_Stability Step 3: Metabolic Stability (Microsomal Stability) InVitro_Tox->Metab_Stability Nitro_Check Nitro-Reduction Observed? Metab_Stability->Nitro_Check Proceed Proceed to In Vivo (PK/Tox) Nitro_Check->Proceed No Warning Proceed with Caution (Monitor Mutagenicity) Nitro_Check->Warning Yes

Caption: Figure 2. Decision tree for the toxicological evaluation of MNPA, prioritizing reactivity and metabolic stability.

References

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity toward glutathione." Chemical Research in Toxicology. Available at: [Link]

  • Swamidass, S. J., et al. (2017).[2] "A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes." Chemical Research in Toxicology. Available at: [Link][1]

  • LoPachin, R. M., et al. (2003). "Acrylamide neurotoxicity: effects on neuronal growth cones and neurites." Toxicology. Available at: [Link]

  • Mayr, H., et al. (2019). "Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities."[3][4] Angewandte Chemie International Edition. Available at: [Link][1]

  • Enoch, S. J., & Cronin, M. T. (2010). "A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity." Critical Reviews in Toxicology. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols for (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a member of the acrylamide family of compounds, characterized by an α,β-unsaturated carbonyl group. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest it belongs to the class of type-2 alkenes. These compounds are known electrophiles that can react with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins.[1][2] This reactivity is the basis for the biological effects of many acrylamide derivatives, which can range from neurotoxicity to potential anti-cancer activity.[3][4]

This document serves as a foundational guide for researchers initiating studies with (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in cell culture. The protocols and recommendations provided herein are based on the established principles of handling and evaluating acrylamide-based compounds and the observed activities of structurally similar molecules, such as methyl 3-(2-nitrophenyl)acrylate, which has demonstrated cytotoxic effects against murine leukemia cells.[5] Due to the limited specific data, researchers are strongly advised to perform initial dose-response and cytotoxicity assessments for each cell line of interest.

Postulated Mechanism of Action: Covalent Adduction and Cellular Stress

The primary mechanism of action for acrylamide and its derivatives is their ability to act as Michael acceptors. The electrophilic β-carbon of the α,β-unsaturated amide is susceptible to nucleophilic attack from cellular thiols, such as the side chain of cysteine residues in proteins and the glutathione (GSH) molecule.[6] This covalent adduction can lead to the inactivation of critical cellular proteins, disruption of signaling pathways, and depletion of the cellular antioxidant pool, leading to oxidative stress and subsequent apoptosis.[4][6][7]

Postulated_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Electrophile) Adduct Covalent Protein Adduct Compound->Adduct Michael Addition Depletion GSH Depletion Compound->Depletion Conjugation Protein Cellular Protein (with Cysteine Thiol) Protein->Adduct GSH Glutathione (GSH) (Nucleophile) GSH->Depletion Inactivation Protein Inactivation & Loss of Function Adduct->Inactivation Apoptosis Apoptosis Inactivation->Apoptosis Oxidative_Stress Oxidative Stress (ROS Increase) Depletion->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 1: Postulated mechanism of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide inducing cytotoxicity.

Chemical and Physical Properties

PropertyValue for (E)-Methyl 3-(2-nitrophenyl)acrylateReference
Molecular Formula C10H9NO4[8]
Molecular Weight 207.18 g/mol [8]
Melting Point 72 °C[9]
Boiling Point 343.3°C at 760 mmHg[9]
Solubility Expected to be soluble in DMSO and other organic solvents.General chemical knowledge
Storage Sealed in dry, Room Temperature[9]

Note: It is highly recommended to store the compound desiccated and protected from light to maintain its stability.

Essential Preliminary Protocol: Determining the Optimal Working Concentration via MTT Assay

Before conducting any functional assays, it is imperative to determine the cytotoxic profile of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide on the cell line(s) of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Workflow for Determining IC50

MTT_Assay_Workflow Start Start: Prepare Stock Solution Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Cell_Seeding Incubation1 2. Incubate for 24 hours (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of the compound Incubation1->Compound_Addition Incubation2 4. Incubate for 24, 48, or 72 hours Compound_Addition->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (Formation of formazan crystals) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure absorbance at 570 nm Solubilization->Measurement Analysis 9. Calculate IC50 value Measurement->Analysis

Figure 2: A typical workflow for an MTT-based cell viability assay.

Detailed Protocol Steps:

Materials:

  • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[10]

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in DMSO.

    • Vortex until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of the compound in complete medium from your 10 mM stock. A common starting range is 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Return the plate to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Downstream Applications and Considerations

Once the IC50 value is established, researchers can use sub-lethal concentrations of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide to investigate its effects on specific cellular pathways.

  • Apoptosis Assays: Investigate the induction of apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for key apoptotic markers such as cleaved Caspase-3 and PARP.

  • Oxidative Stress Analysis: Measure the generation of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Assess the expression and activity of antioxidant enzymes.

  • Cell Cycle Analysis: Determine if the compound induces cell cycle arrest at specific checkpoints using propidium iodide staining and flow cytometry.

  • Target Engagement Studies: Given the reactivity of acrylamides with cysteine residues, advanced proteomic techniques could be employed to identify specific protein targets of the compound.[1][2]

Safety and Handling Precautions

Acrylamide and its derivatives are considered potentially toxic and should be handled with care.[3][11]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the neat compound and concentrated stock solutions in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

  • Dispose of all waste containing the compound according to your institution's guidelines for chemical waste.

References

  • LoPachin, R. M., & Barber, D. S. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 122(4), 319–326. [Link]

  • PubChem. (n.d.). (E)-Methyl 3-(2-nitrophenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (E)-Methyl 3-(2-nitrophenyl)acrylate. Retrieved from [Link]

  • Kacar, E., & Sahinturk, V. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal (Yakhteh), 23(4), 367–381. [Link]

  • Çakmak, Ş., et al. (2022). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-838.
  • PubChem. (n.d.). Methylenebisacrylamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, M., Zhang, B., & Deng, L. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition, 9, 859189. [Link]

  • National Center for Biotechnology Information. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell J, 23(4), 367-381.
  • California State University, Northridge. (n.d.). Mechanisms of Action for Acrylamide and Mercury. Retrieved from [Link]

  • Ernawati, T., & Khoirunni'mah, Z. (2017). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ALCHEMY Jurnal Penelitian Kimia, 13(2), 213-224.
  • Attoff, K., et al. (2016). Acrylamide affects proliferation and differentiation of the neural progenitor cell line C17.2 and the neuroblastoma cell line SH-SY5Y. Toxicology in Vitro, 35, 7-15.
  • LoPachin, R. M., & Barber, D. S. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2022). Synthesis and mechanical characterization of polyacrylamide (PAAm)
  • PubMed. (2022). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition, 9.
  • Ataman Kimya. (n.d.). N-METHYLOL ACRYLAMIDE. Retrieved from [Link]

Sources

Application Note: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (2-MNPA) as a Covalent Enzyme Inhibitor Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Technical Overview

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide (2-MNPA ) is a synthetic cinnamamide derivative functioning as a tunable electrophilic probe . It is primarily utilized in drug discovery to interrogate cysteine-dependent enzymes and investigate structure-activity relationships (SAR) in metabolic and inflammatory signaling pathways.

Unlike broad-spectrum alkylating agents, 2-MNPA features a "soft" electrophile (the


-unsaturated amide) modulated by the electron-withdrawing ortho-nitro group. This substitution pattern enhances the electrophilicity of the 

-carbon while providing specific steric constraints, making it a valuable scaffold for developing covalent inhibitors against targets such as

-Glucosidase
and the MD2/TLR4 complex .
Key Physicochemical Properties
PropertyValueRelevance
Formula

Small molecule fragment (<300 Da)
Warhead Acrylamide (Michael Acceptor)Covalent targeting of nucleophilic residues (Cys, Ser, Thr)
Configuration (2E) / TransThermodynamically stable; mimics peptide bond geometry
Electronic Effect 2-Nitro (

)
Inductive electron withdrawal increases

-carbon reactivity
Solubility DMSO, EthanolLow aqueous solubility; requires organic co-solvent for assays

Mechanism of Action: Covalent Modification

The primary mechanism of 2-MNPA is Michael Addition . The nucleophilic thiol group of a cysteine residue within the enzyme's active site attacks the electrophilic


-carbon of the acrylamide.
Reaction Pathway
  • Non-covalent Binding (

    
    ):  The inhibitor associates with the enzyme active site via hydrophobic interactions (phenyl ring) and hydrogen bonding (amide linker).[1]
    
  • Covalent Bond Formation (

    
    ):  The active site cysteine thiolate attacks the 
    
    
    
    -carbon, forming an irreversible thioether adduct.[1]
DOT Diagram: Mechanism of Action

MichaelAddition Enzyme Free Enzyme (Active Site Cys-SH) Complex Non-Covalent Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor 2-MNPA (Michael Acceptor) Inhibitor->Complex Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (Bond Formation) Inact Enzyme Inactivation (Irreversible) Adduct->Inact Loss of Function

Caption: Kinetic pathway of 2-MNPA. The inhibitor first binds non-covalently (


) before forming a permanent covalent bond (

) with the target cysteine.

Application 1: -Glucosidase Inhibition (Metabolic Research)

Cinnamamide derivatives are potent inhibitors of


-glucosidase, a key target for managing Type 2 Diabetes. The 2-MNPA scaffold mimics the transition state of substrate hydrolysis while the acrylamide moiety traps the enzyme.
Experimental Logic
  • Rationale:

    
    -Glucosidase hydrolyzes terminal glucose residues. Inhibitors delay carbohydrate digestion.
    
  • Specificity: The ortho-nitro group provides steric bulk that selects for specific isoforms of glucosidase compared to para-substituted analogs.

Protocol A: Kinetic Evaluation ( Determination)

Reagents:

  • 
    -Glucosidase (from S. cerevisiae or Rat Intestine).[1]
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • 2-MNPA Stock: 10 mM in DMSO.

Step-by-Step Procedure:

  • Preparation: Dilute 2-MNPA in buffer to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (keep DMSO < 1%).
  • Incubation: Mix 20

    
    L of enzyme solution (0.5 U/mL) with 20 
    
    
    
    L of inhibitor solution. Incubate at 37°C for 15 minutes .
    • Note: Pre-incubation is critical for covalent inhibitors to allow time for bond formation.

  • Reaction Start: Add 40

    
    L of pNPG substrate (0.5 mM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitrophenol) every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Plot reaction velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ). Fit data to the logistic equation to determine
    
    
    .

Application 2: Anti-Inflammatory Signaling (MD2/TLR4)[1]

Recent studies indicate cinnamamides can inhibit the MD2/TLR4 complex , preventing LPS-induced cytokine release (e.g., IL-6, TNF-


).
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

To confirm direct binding of 2-MNPA to the target protein (e.g., MD2) independent of enzymatic activity.

Reagents:

  • Recombinant MD2 protein (2-5

    
    M final).
    
  • SYPRO Orange dye (5000x stock).

  • 2-MNPA (50

    
    M final).
    

Workflow:

  • Mix: In a qPCR plate, combine protein, SYPRO Orange (5x final), and 2-MNPA. Include a DMSO-only control.

  • Run: Perform a melt curve from 25°C to 95°C (ramp rate 1°C/min).

  • Result: A positive shift in melting temperature (

    
    ) compared to control indicates stabilization and direct binding.
    

Critical Kinetic Parameter:

For 2-MNPA, reporting a simple


 is insufficient because potency increases with time. You must determine the second-order rate constant (

).
Data Analysis Table: Interpreting Results
ParameterDefinitionIdeal Profile for 2-MNPA

Affinity of non-covalent bindingLow

M range (High affinity initial binding)

Rate of covalent bond formationHigh

(Fast warhead reactivity)

Catalytic efficiency of inhibition

(Potent specific inhibitor)
Partition Ratio Turnover events per inactivation~0 (Ideally, every binding event leads to inactivation)
DOT Diagram: Experimental Workflow

Workflow cluster_assays Parallel Validation Step1 1. Synthesis/Sourcing (Purity >95% by HPLC) Step2 2. Solubility Check (DMSO Tolerance <1%) Step1->Step2 AssayA Enzymatic Assay (Alpha-Glucosidase) Step2->AssayA AssayB Biophysical Assay (DSF / Thermal Shift) Step2->AssayB Step3 3. Time-Dependent Inhibition (Determine k_inact / K_I) AssayA->Step3 Step4 4. Selectivity Profiling (vs. Cys-Proteases) Step3->Step4

Caption: Validated workflow for characterizing 2-MNPA. Note the requirement for time-dependent kinetic analysis (Step 3) typical for acrylamides.

Synthesis & Handling (Brief)

If commercial stock is unavailable, 2-MNPA is synthesized via the Schotten-Baumann reaction :

  • Reactants: (2E)-3-(2-nitrophenyl)acrylic acid (2-nitrocinnamic acid) + Thionyl Chloride

    
     Acid Chloride.
    
  • Amidation: Acid Chloride + Methylamine (in THF/Pyridine)

    
    2-MNPA .
    
  • Purification: Recrystallization from Ethanol.

  • Storage: Store at -20°C in solid form. DMSO stocks are stable for 1 month at -20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of the acrylamide.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health (PMC). [Link]

  • Synthesis of Cinnamamide Deriv

    
    -Glucosidase Inhibitory Activities. ResearchGate.
    [Link]
    
  • Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives. Ashdin Publishing. [Link][1]

Sources

Application Note: Preclinical Evaluation of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide (herein referred to as N-MNA-2 ) belongs to the class of nitro-cinnamamides . Structurally, it possesses two critical pharmacophores:

  • Acrylamide Warhead (Michael Acceptor): A soft electrophile capable of forming covalent bonds with nucleophilic cysteine residues.

  • 2-Nitrophenyl Scaffold: Provides steric bulk and lipophilicity, influencing binding affinity and metabolic stability.

Primary Biological Target: Based on structural homology to known cinnamamides, N-MNA-2 is designed as a modulator of TRPA1 (Transient Receptor Potential Ankyrin 1) , a non-selective cation channel involved in nociception and neurogenic inflammation. The acrylamide moiety targets specific cysteine residues (e.g., Cys414, Cys421, Cys621 in human TRPA1) via reversible or irreversible covalent modification, leading to channel desensitization.

Therapeutic Indications: Neuropathic pain, chemotherapy-induced peripheral neuropathy (CIPN), and inflammatory hyperalgesia.

Chemical Biology & Signaling Pathway

The following diagram illustrates the mechanism of action, highlighting the critical balance between therapeutic efficacy (TRPA1 engagement) and potential toxicity (off-target alkylation/GSH depletion).

TRPA1_Pathway Compound N-MNA-2 (Electrophile) Cys_Residue Cys421/621 (Nucleophile) Compound->Cys_Residue Michael Addition OffTarget Off-Target (Glutathione Depletion) Compound->OffTarget Non-specific Alkylation TRPA1_Closed TRPA1 Channel (Closed State) TRPA1_Open TRPA1 Activated (Ca2+ Influx) Cys_Residue->TRPA1_Open Acute Activation Desensitization Channel Desensitization (Analgesia) TRPA1_Open->Desensitization Sustained Exposure Toxicity Hepatotoxicity / Neurotoxicity OffTarget->Toxicity If GSH < 30%

Figure 1: Mechanism of Action. The acrylamide warhead covalently modifies TRPA1 cysteines. Controlled dosing leads to desensitization (efficacy), while excessive electrophilicity causes Glutathione (GSH) depletion (toxicity).

Formulation Strategy

Cinnamamides are characteristically lipophilic (LogP ~2.5–3.5) and poorly soluble in aqueous media. For animal studies, avoiding precipitation is critical to prevent embolism (IV) or variable absorption (PO).

Recommended Vehicle Systems
RouteVehicle CompositionPreparation ProtocolStability Window
IV (Bolus) 5% DMSO + 5% Solutol HS-15 + 90% SalineDissolve cmpd in DMSO first. Add Solutol (warm to 37°C). Slowly add Saline with vortexing.4 Hours (Prepare Fresh)
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80Micronize compound. Suspend in vehicle using high-shear homogenization.24 Hours (Suspension)
IP (Injection) 10% PEG400 + 10% Tween 80 + 80% SalineDissolve in PEG/Tween mix. Dilute with saline. Check pH (aim for 7.0–7.4).4 Hours

Critical Control: Due to the acrylamide group, avoid nucleophilic buffers (e.g., Tris, Glycine) which can react with the compound ex vivo. Use Phosphate (PBS) or Citrate buffers.

In Vivo Pharmacokinetics (PK) Protocol

Objective: Determine bioavailability (


), half-life (

), and clearance (

) in Sprague-Dawley rats. Rationale: The nitro group is susceptible to reduction by hepatic reductases, potentially altering the half-life.
Experimental Design
  • Species: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Fasting: Overnight (12h) prior to dosing; food returned 4h post-dose.

  • Dosing:

    • Group A: IV Bolus @ 2 mg/kg.

    • Group B: Oral Gavage (PO) @ 10 mg/kg.

Sampling & Analysis Workflow
  • Blood Collection: Tail vein or jugular cannula.

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Stabilization (CRITICAL):

    • Blood must be collected into tubes containing K2EDTA (anticoagulant) AND N-ethylmaleimide (NEM) or acidified methanol.

    • Reasoning: NEM blocks free thiols in plasma, preventing ex vivo reaction of the acrylamide with plasma proteins after collection.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor for parent (Nitro) and metabolite (Amine).

Efficacy Study: Neuropathic Pain Model

Model Selection: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) in mice. Rationale: TRPA1 antagonists/desensitizers are most effective in mechanical allodynia associated with nerve injury.

Protocol: Chronic Constriction Injury (CCI) in Mice
Step 1: Surgical Induction (Day 0)
  • Anesthetize mice (Isoflurane 2-3%).

  • Expose the sciatic nerve at the mid-thigh level.

  • Loosely ligate the nerve with 4 chromic gut ligatures (1mm spacing).

  • Close wound. Allow recovery for 7–14 days until stable allodynia develops.

Step 2: Baseline Measurement (Day 14)
  • Measure Mechanical Withdrawal Threshold (MWT) using von Frey filaments.

  • Inclusion Criteria: Mice must display MWT < 1.0g (ipsilateral paw).

Step 3: Treatment & Testing
  • Groups (n=8/group):

    • Vehicle Control.

    • N-MNA-2 (Low Dose: 10 mg/kg PO).

    • N-MNA-2 (High Dose: 30 mg/kg PO).

    • Positive Control (e.g., Gabapentin 100 mg/kg IP).

  • Testing Schedule: Measure von Frey thresholds at 1, 3, and 6 hours post-dose.

Step 4: Data Analysis

Calculate % Maximum Possible Effect (%MPE):



Safety & Toxicology: The "Acrylamide Risk"

Since N-MNA-2 contains an acrylamide motif, specific toxicities must be monitored.

A. Glutathione (GSH) Trapping Assay (In Vitro Pre-screen)

Before extensive animal work, confirm the "reactivity index."

  • Incubate N-MNA-2 (10 µM) with GSH (100 µM) in PBS (pH 7.4) at 37°C.[1][2]

  • Monitor disappearance of parent compound via HPLC at 0, 15, 30, 60 min.

  • Interpretation:

    • 
      : Highly reactive. High risk of hepatotoxicity.
      
    • 
      : Low reactivity. Poor target engagement likely.
      
    • Target:

      
       (Balanced "Soft Drug").
      
B. Neurotoxicity Assessment (Rotarod Test)

Acrylamides can cause cumulative neurotoxicity (axonopathy).

  • Protocol: Daily dosing for 7 days.

  • Test: Accelerating Rotarod (4 to 40 rpm over 5 min).

  • Endpoint: Latency to fall. Significant reduction compared to vehicle indicates motor deficit/neurotoxicity.

Experimental Workflow Diagram

Workflow cluster_InVivo Animal Phase Start Compound Synthesis (N-MNA-2) QC QC: Purity >98% Check Nitro Stability Start->QC Formulation Formulation (5% DMSO/Solutol) QC->Formulation Dosing Dosing (PO/IV) Rat/Mouse Formulation->Dosing Sampling Blood/Tissue Sampling (+NEM Stabilizer) Dosing->Sampling Analysis LC-MS/MS Analysis (PK Parameters) Sampling->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 2: Experimental Workflow. Note the inclusion of NEM stabilizer during sampling to prevent ex vivo artifacts common with acrylamides.

References

  • Mechanism of Cinnamamides: Gunia-Krzyżak, A., et al. (2015).[3] "Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders." ChemMedChem. Link

  • TRPA1 Covalent Modification: Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Link

  • Acrylamide Toxicology: LoPachin, R. M. (2004). "The changing view of acrylamide neurotoxicity." Neurotoxicology. Link

  • Blood Stabilization Protocols: Li, W., et al. (2011). "Stabilization of covalent inhibitors in plasma for accurate pharmacokinetic assessment." Bioanalysis. Link

  • Neuropathic Pain Models: Decosterd, I., & Woolf, C. J. (2000). "Spared nerve injury: an animal model of persistent peripheral neuropathic pain." Pain. Link

Sources

Application Note: Precision Covalent Labeling of Proteins using (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the utility and protocol for using (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (hereafter referred to as 2-NO₂-NMA ) as a covalent probe for structural biology and fragment-based drug discovery (FBDD).

While unsubstituted acrylamides are often too unreactive for rapid labeling, and alpha-cyanoacrylamides can be too promiscuous or reversible, 2-NO₂-NMA occupies a unique "Goldilocks" zone. The ortho-nitro group serves two critical functions:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the alkene and increasing susceptibility to nucleophilic attack by cysteine thiolates.

  • Steric Filtering: The ortho positioning creates steric bulk that disfavors reaction with solvent-exposed, highly accessible (and often non-functional) cysteines, thereby selecting for cryptic or pocket-resident cysteines relevant to drug discovery.

This guide provides a self-validating workflow for characterizing protein reactivity using this probe, validated by Intact Protein Mass Spectrometry (LC-MS).

Chemical Mechanism & Rationale[1][2]

The Warhead Architecture

The probe functions via a Michael Addition mechanism. The cysteine thiolate (S⁻) attacks the


-carbon of the acrylamide.
  • Warhead:

    
    -methylacrylamide.
    
  • Tuner: 2-Nitrophenyl group.[1]

  • Mechanism: Irreversible covalent bond formation (Thioether adduct).

Reaction Pathway Diagram

The following diagram illustrates the specific attack vector and the stabilizing effect of the nitro group on the transition state.

MichaelAddition cluster_legend Electronic Effect Protein Protein-Cys-SH (Nucleophile) TS Transition State (Stabilized by NO2 induction) Protein->TS Deprotonation (pKa ~8.5) Probe (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Electrophile) Probe->TS Michael Attack Adduct Covalent Thioether Adduct (Stable Label) TS->Adduct Proton Transfer Note 2-NO2 group withdraws electron density, increasing electrophilicity of beta-carbon.

Figure 1: Mechanism of Cysteine modification by 2-NO₂-NMA. The electron-deficient beta-carbon is the site of nucleophilic attack.

Experimental Protocols

Materials Required
  • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide : Prepare 100 mM stock in anhydrous DMSO. Store at -20°C.

  • Target Protein : Purified (>90%), buffer exchanged into non-amine, non-thiol buffer (e.g., HEPES or PBS).

  • TCEP (Tris(2-carboxyethyl)phosphine) : Reducing agent (compatible with Michael acceptors unlike DTT).

  • LC-MS Grade Solvents : Water, Acetonitrile, Formic Acid.

Protocol A: Intrinsic Reactivity Assay (GSH Calibration)

Goal: Validate the probe's integrity and establish a baseline reaction rate (


) against a small molecule standard (Glutathione).
  • Preparation : Dilute GSH (Glutathione) to 50 µM in PBS (pH 7.4).

  • Induction : Add 2-NO₂-NMA to a final concentration of 500 µM (10x excess) to ensure pseudo-first-order kinetics.

  • Monitoring :

    • Inject onto HPLC/UV (254 nm) or LC-MS every 15 minutes for 4 hours.

    • Monitor the depletion of the free probe peak and appearance of the GSH-Adduct (+307 Da shift).

  • Calculation : Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Acceptance Criteria:

      
       should be between 30–120 minutes. If 
      
      
      
      min, the probe is too reactive (promiscuous). If
      
      
      h, it is inert.
Protocol B: Protein Labeling & Occupancy Determination

Goal: Determine if the probe labels the target protein and calculate the percent occupancy.

Step 1: Protein Reduction

Ensure surface cysteines are reduced and accessible.

  • Mix Protein (5 µM) with TCEP (50 µM) in HEPES pH 7.5.

  • Incubate: 20 min at Room Temperature (RT).

Step 2: Labeling Reaction
  • Experimental : Add 2-NO₂-NMA (50 µM, 10 equiv) to the protein.

  • Control : Add DMSO vehicle only.

  • Incubation : 1 hour at RT (or 37°C for cryptic pockets).

Step 3: Quenching & Cleanup
  • Quench unreacted probe by adding excess DTT (5 mM) or by rapid desalting (Zeba Spin Columns).

  • Note: DTT reacts rapidly with acrylamides, stopping the reaction immediately.

Step 4: Intact Protein LC-MS Analysis
  • Inject 1–2 µg of protein onto a C4 reverse-phase column.

  • Elute with a linear gradient (5% to 95% Acetonitrile + 0.1% Formic Acid).

  • Deconvolution : Use MaxEnt or equivalent algorithm to deconvolute the mass spectrum.

Data Interpretation (The "Shift")

The molecular weight of 2-NO₂-NMA is approx. 206.2 Da . Upon covalent addition, the adduct adds the mass of the probe.

  • Expected Mass Shift (+Δm): +206.2 Da (Monoisotopic).

SpeciesObserved Mass (Da)CalculationInterpretation
Control 25,000.0Base MassUnmodified Protein
+1 Label 25,206.2Base + 206.2Single Cysteine Modified
+2 Label 25,412.4Base + 412.4Two Cysteines Modified

Calculating Occupancy (%):



Advanced Workflow: Competitive ABPP

For identifying the specific site of modification without crystallographic data.

This workflow uses a "Probe vs. Probe" competition to map the binding site.

ABPP_Workflow Step1 1. Incubate Protein with 2-NO2-NMA (Test Probe) Step2 2. Chase with Broad-Spectrum Alkyne-Probe (e.g., IA-alkyne) Step1->Step2 Block specific sites Step3 3. Click Chemistry (Add Rhodamine-Azide) Step2->Step3 Label remaining sites Step4 4. SDS-PAGE & Fluorescence Scanning Step3->Step4 Visualize Result Loss of Fluorescence = Successful Target Engagement Step4->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow. If 2-NO₂-NMA binds the target cysteine, it blocks the subsequent reaction of the fluorescent general probe, resulting in a "dark" band on the gel.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Labeling Observed Steric hindrance or oxidized Cys.Increase TCEP to 1 mM; Increase reaction temp to 37°C to "breathe" the protein.
Precipitation Probe insolubility.Ensure final DMSO concentration is <5%. Add probe slowly with vortexing.
Multiple Adducts (+2, +3) Promiscuity (High reactivity).Reduce probe concentration (10x → 2x); Reduce pH to 7.0 to protonate surface lysines (though acrylamides are generally Cys-selective).
Mass Shift is +18 Da Hydrolysis.The amide bond may hydrolyze if pH > 9.0. Keep pH < 8.[2]0.

References

  • Åbrányi-Balogh, P., et al. (2018).[3] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry. Link

    • Establishes the reactivity scale of acrylamides and the impact of substitutions.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

    • Foundational text on cysteine-reactive fragment screening (ABPP).
  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

    • Review of acrylamide tuning mechanisms, including nitro-substitution effects.[4][5][6]

  • Enamine Covalent Fragment Libraries. "Design and reactivity of acrylamide-based libraries." Link

    • Source of structural data for 2-nitrophenyl acrylamide deriv

Sources

Application Note & Protocol: Preparation of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the solubilization and preparation of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide for use in biological and pharmacological research. As a compound featuring both an acrylamide moiety and a nitroaromatic group, special considerations regarding solvent choice, stability, and handling are paramount for experimental success and laboratory safety. This guide outlines the physicochemical properties, a step-by-step dissolution protocol for creating high-concentration stock solutions in dimethyl sulfoxide (DMSO), and subsequent dilution into aqueous media for experimental use. Emphasis is placed on the chemical rationale behind each step to ensure procedural integrity and reproducibility.

Compound Profile and Physicochemical Properties

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a complex organic molecule whose structure suggests poor solubility in aqueous solutions and a reactive nature. The presence of the planar 2-nitrophenyl group introduces significant hydrophobicity, while the N-methylacrylamide group provides a polar, reactive center. Accurate physicochemical data is essential for designing a robust dissolution strategy.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₀H₁₀N₂O₃Calculated from structure.
Molecular Weight 206.20 g/mol Calculated from formula.
Appearance Likely a yellow or off-white crystalline solid.Based on related nitrophenyl compounds.[1]
Predicted LogP ~1.5 - 2.0Estimated based on similar structures like N-(3-nitrophenyl)acrylamide (LogP 1.7) and (E)-Methyl 3-(2-nitrophenyl)acrylate (LogP 1.8).[2][3] This indicates moderate lipophilicity.
Aqueous Solubility Predicted to be low.The hydrophobic nitrophenyl ring will limit solubility in water. Similar compounds like 2-nitrophenol are only slightly soluble.[1]
Organic Solvent Solubility High solubility expected in polar aprotic solvents.Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are predicted to be effective solvents. Alcohols like ethanol may also be suitable.

Critical Safety and Handling Precautions

The chemical structure of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide contains two toxophores of concern: the acrylamide group and the nitroaromatic group. All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Neurotoxicity and Carcinogenicity: Acrylamide and its derivatives are classified as probable human carcinogens and known neurotoxins.[4][5][6][7] The primary mechanism involves covalent adduction to protein nucleophiles, particularly cysteine residues.[6][8] Handle this compound as a potential carcinogen, mutagen, and neurotoxin.

  • Engineering Controls: All weighing, stock solution preparation, and handling of the solid compound or concentrated solutions must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.

  • Stability Hazards: Nitroaromatic compounds can be energetic and may pose a risk of violent decomposition if heated rapidly with alkali substances.[1] The acrylamide moiety can undergo polymerization when exposed to heat or UV light.[9]

  • Waste Disposal: Dispose of all contaminated materials (tips, tubes, vials) and solutions in accordance with institutional and local regulations for hazardous chemical waste. Do not discharge into the drain.

Protocol for Preparation of a Concentrated Stock Solution (100 mM in DMSO)

The use of a high-purity, anhydrous polar aprotic solvent is critical to achieving a stable, high-concentration stock solution. DMSO is recommended due to its excellent solvating power for a wide range of organic molecules.

Rationale

A concentrated stock solution allows for the addition of minimal solvent volume to the final experimental system, thereby reducing potential solvent-induced artifacts. Anhydrous DMSO is specified to prevent potential hydrolysis of the compound and to ensure maximum solubility.

Materials
  • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

Step-by-Step Methodology
  • Equilibration: Before opening, allow the container of the solid compound to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh 20.62 mg of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide onto appropriate weighing paper or directly into a tared amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the weighed solid. This will yield a final concentration of 100 mM.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. A clear, yellow-tinged solution should form. If dissolution is slow, brief sonication in a water bath (not exceeding 10 minutes) may be employed. Avoid excessive heating.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-blocking microcentrifuge tubes.

  • Long-Term Storage: Store the aliquots at -80°C for long-term stability. For short-term use (up to one week), storage at -20°C is acceptable. Always protect from light.

Dissolution Workflow Diagram

DissolutionWorkflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh 20.62 mg in Fume Hood Equilibrate->Weigh AddSolvent Add 1.0 mL Anhydrous DMSO Weigh->AddSolvent Vortex Vortex / Sonicate Until Dissolved AddSolvent->Vortex Aliquot Dispense Single-Use Aliquots Vortex->Aliquot Store Store at -80°C Protected from Light Aliquot->Store

Caption: Workflow for preparing a 100 mM stock solution.

Protocol for Preparation of Aqueous Working Solutions

Diluting the DMSO stock into aqueous buffers or cell culture media requires care to avoid precipitation.

Rationale

Most biological experiments are conducted in aqueous environments. The goal is to dilute the compound to its final working concentration while keeping the final DMSO concentration below a level that is toxic to the biological system (typically <0.5%, with <0.1% being ideal for sensitive cell lines).

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 100 mM stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, a serial dilution is advised. For example, dilute the 100 mM stock 1:100 in your experimental buffer or medium to create a 1 mM intermediate solution (e.g., add 5 µL of 100 mM stock to 495 µL of medium).

  • Final Dilution: While vortexing the final volume of aqueous buffer/medium at a moderate speed, add the required volume of the stock (or intermediate) solution drop-by-drop or by pipetting it into the vortex. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution. For example, adding 1 µL of a 100 mM stock to 1 mL of medium results in a final DMSO concentration of 0.1%.

  • Use Immediately: Aqueous working solutions of reactive compounds can be unstable. It is strongly recommended to prepare them fresh immediately before each experiment.

Stability, Validation, and Experimental Context

Solution Stability
  • Light Sensitivity: Nitroaromatic compounds can be photolabile.[10] All solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • pH Sensitivity: Phenolic compounds, which can be formed from nitrophenol derivatives, are less stable under alkaline conditions.[10] While this compound is not a phenol, it is prudent to use buffers in the neutral pH range (6.5-7.5) unless experimentally required otherwise.

  • Thermal Stability: Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound. The use of single-use aliquots is the best practice to mitigate this.

FormStorage TemperatureRecommended DurationKey Considerations
Solid 4°C, desiccatedPer manufacturer's expiryProtect from light and moisture.
DMSO Stock -80°CUp to 6 monthsSingle-use aliquots, protect from light.
Aqueous Working Room Temperature / 37°C< 2 hoursPrepare fresh immediately before use.
Potential Mechanism of Action: Michael Addition

As an acrylamide derivative, (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a type-2 alkene, which functions as a soft electrophile.[6][8] The primary mechanism of action for this class of compounds is the covalent modification of soft nucleophiles within the cell, most notably the thiolate anions of cysteine residues in proteins, via a Michael addition reaction.[6][8] This irreversible adduction can lead to enzyme inhibition, disruption of protein function, and induction of cellular stress.[11][12]

Caption: General mechanism of acrylamide toxicity.

References

  • Mullins Molecular Retrovirology Lab. Preparation of Linear Acrylamide. [Link]

  • Secco. (2024). How to dissolve and add polyacrylamide?. [Link]

  • LookChem. (E)-Methyl 3-(2-nitrophenyl)acrylate. [Link]

  • The Journal of Chemical Physics. (2015). Structures of the 2-nitrophenol alkali complexes in solution and the solid state. [Link]

  • Unknown. Solution Polymerization of acrylamide with a redox system. [Link]

  • PubChem. (E)-Methyl 3-(2-nitrophenyl)acrylate. [Link]

  • ResearchGate. (2009). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol...[Link]

  • Protocol Online. (2008). Dissolving polyacrylamide ?. [Link]

  • Chemistry Stack Exchange. (2019). Treatment of 2-Nitrophenol. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • Fisher Scientific. (2005). Bis-Acrylamide Material Safety Data Sheet. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 122(4), 319–326. [Link]

  • West Liberty University. (2005). Acrylamide Material Safety Data Sheet. [Link]

  • Frontiers in Nutrition. (2021). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. [Link]

  • ATSDR. (2012). Draft Toxicological Profile for Acrylamide. [Link]

  • ResearchGate. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. [Link]

  • Ataman Kimya. N-METHYLOL ACRYLAMIDE. [Link]

  • Bentham Science Publishers. (2017). Acrylamide Induced Toxicity and the Propensity of Phytochemicals in Amelioration: A Review. [Link]

  • Ataman Kimya. METHACRYLAMIDE. [Link]

  • Molecules. (2023). N-Acetylcysteine-Amide Protects Against Acute Acrylamide Neurotoxicity in Adult Zebrafish. [Link]

  • ResearchGate. (2016). Why is N-hydroxymethyl acrylamide monomer soluble in water but its polymer is not soluble in water?. [Link]

Sources

Application Notes and Protocols: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a synthetic compound belonging to the acrylamide class of molecules. While research on this specific derivative is emerging, its structural motifs—the electrophilic acrylamide core and the nitrophenyl group—suggest a potential for biological activity relevant to cancer research. Acrylamide and its derivatives have been noted for their reactivity and potential to interact with biological macromolecules.[1] The nitrophenyl moiety is a common feature in various pharmacologically active compounds, and its presence can influence molecular interactions and cellular uptake.

The parent compound, acrylamide, is classified as a Group 2A carcinogen, "probably carcinogenic to humans," by the International Agency for Research on Cancer (IARC), primarily based on its genotoxic metabolite, glycidamide.[2][3][4] However, the functionalization of the acrylamide scaffold, as seen in (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, can significantly alter its biological profile, potentially shifting its activity from a carcinogen to a targeted anti-cancer agent. For instance, studies on similar compounds, such as methyl 3-(2-nitrophenyl)acrylate, have demonstrated cytotoxic activity against cancer cell lines like P388 Murine Leukemia.[5] This suggests that derivatives of nitrophenyl acrylic acid warrant investigation as potential therapeutic leads.

These application notes provide a comprehensive guide for the in vitro evaluation of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, outlining detailed protocols for assessing its anti-proliferative and pro-apoptotic effects, and for elucidating its potential mechanism of action.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the known roles of related electrophilic compounds in cellular signaling, we hypothesize that (2E)-N-methyl-3-(2-nitrophenyl)acrylamide may exert its anti-cancer effects by modulating key survival pathways, such as the PI3K/Akt pathway. This pathway is frequently hyperactivated in a wide range of human cancers and plays a crucial role in promoting cell proliferation, survival, and resistance to apoptosis.[6]

The electrophilic nature of the acrylamide core could potentially lead to covalent modification of cysteine residues in the active sites of key signaling proteins, such as Akt or upstream kinases.[1] This irreversible inhibition could block downstream signaling, leading to cell cycle arrest and apoptosis. The following diagram illustrates this hypothesized mechanism.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PDK1 PDK1 PI3K->PDK1 Akt Akt Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound (2E)-N-methyl-3- (2-nitrophenyl)acrylamide Compound->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical data to illustrate how the anti-proliferative and cytotoxic activities of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide could be summarized.

Table 1: Anti-proliferative Activity (IC₅₀ Values) of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
HeLaCervical Cancer15.7
HEK293Normal Kidney> 50

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Treatment Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.2 ± 0.52.1 ± 0.3
5 µM Compound15.8 ± 1.25.4 ± 0.6
10 µM Compound28.9 ± 2.112.7 ± 1.1
25 µM Compound45.3 ± 3.522.1 ± 1.9

Experimental Protocols

The following are detailed protocols for the in vitro assessment of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.[8] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC₅₀/2, IC₅₀, 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[11]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.[10] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[11]

Western Blot Analysis of the PI3K/Akt Pathway

This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.[12][13]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[6]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[6]

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[6]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[14]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[6]

  • Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein signal to the total protein signal. Use β-actin as a loading control.[6]

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Treat cells with (2E)-N-methyl-3- (2-nitrophenyl)acrylamide start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Pathway) treatment->western ic50 Determine IC₅₀ viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression/Phosphorylation western->protein_exp mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism protein_exp->mechanism

Caption: General experimental workflow for in vitro evaluation.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocols & Troubleshooting & Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Cell Viability Assays: Methods and Protocols | Request PDF. Retrieved from [Link]

  • Çakır, S. U., et al. (2021). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 855-870. Retrieved from [Link]

  • Wieczorek, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14897. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Supporting Information. (n.d.). d3qo00181d1.pdf. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dietary Acrylamide and Human Cancer: A Systematic Review of Literature. Retrieved from [Link]

  • Indian Journal of Biochemistry and Biophysics. (2023). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Indian Journal of Biochemistry and Biophysics, 60(3), 209-221. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Draft Toxicological Profile for Acrylamide. Retrieved from [Link]

  • Ernawati, T., & Khoirunni'mah, Z. (2025, December 18). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. ResearchGate. Retrieved from [Link]

  • Frontiers. (n.d.). Dietary Acrylamide and the Risks of Developing Cancer: Facts to Ponder. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 13). In Vivo Investigation of the Effect of Dietary Acrylamide and Evaluation of Its Clinical Relevance in Colon Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 28). The association between biomarkers of acrylamide and cancer mortality in U.S. adult population: Evidence from NHANES 2003-2014. Retrieved from [Link]

  • The Harvard Gazette. (2003, January 28). Study shows acrylamide in baked and fried foods does not increase risk of certain cancers in humans. Retrieved from [Link]

  • Baghdad Science Journal. (2025, February 20). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US5135950A - Stable polymorphic form of (e)-n,n-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide and the process for its preparation.
  • National Center for Biotechnology Information. (n.d.). Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Similar Mechanisms of Action for Mercury and Acrylamide and Their Effects. Retrieved from [Link]

  • MDPI. (2024, February 6). Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review. Retrieved from [Link]

  • Frontiers. (n.d.). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility problems with (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule & The Challenge

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a lipophilic electrophile often used as a covalent probe or synthetic intermediate.[1] Its structure features a 2-nitrophenyl group (highly lipophilic, electron-withdrawing) conjugated to an N-methyl acrylamide (a Michael acceptor).[1]

The Core Problem: Users frequently report "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers.[1] This occurs because the molecule possesses high planarity and strong


-

stacking potential, leading to high crystal lattice energy. Furthermore, as a Michael acceptor, it presents unique chemical stability challenges in standard assay buffers containing nucleophiles.

Part 1: Root Cause Analysis & Solubility Physics

To solve the solubility issue, we must first understand the thermodynamic barriers.

PropertyValue / CharacteristicImpact on Solubility
LogP (Predicted) ~1.7 - 1.8Moderately lipophilic.[1] Prefers organic phases.
H-Bond Donors 1 (Amide NH)Limited interaction with water molecules.[1]
Crystal Packing High (Planar Aromatic)The nitro group and aromatic ring encourage strong stacking, requiring significant energy to break the lattice.
Reactivity Michael AcceptorCRITICAL: Reacts covalently with thiols (DTT, GSH) in buffers, leading to artifacts often mistaken for solubility issues.[1]

Part 2: Step-by-Step Solubilization Protocols

Workflow 1: Preparation of Stable Stock Solutions

Goal: Create a highly concentrated, stable liquid form.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1]

    • Why: The compound has excellent solubility in dipolar aprotic solvents.

  • Concentration: Aim for 10 mM to 50 mM .

    • Note: Avoid >100 mM stocks as they may precipitate upon freeze-thaw cycles.[1]

  • Dissolution Technique:

    • Add solvent to the vial before vortexing.[1]

    • Sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Solution must be clear yellow.[1] Any turbidity indicates undissolved micro-crystals.[1]

Workflow 2: The "Step-Down" Dilution Method (Preventing Crash-Out)

Goal: Dilute into aqueous assay buffer without precipitation.[1]

The Error: Direct injection of 100% DMSO stock into PBS often causes immediate precipitation due to the "solvent shock" effect. The Fix: Use an intermediate dilution step.

  • Prepare 10x Intermediate: Dilute your DMSO stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400).

  • Final Dilution: Pipette the 10x intermediate slowly into the vortexing assay buffer.

  • Surfactant Addition: Ensure your assay buffer contains 0.01% - 0.05% Tween-80 or Triton X-100 .[1]

    • Mechanism:[1] Surfactants prevent the nucleation of micro-crystals by coating hydrophobic patches.

Workflow 3: Cyclodextrin Complexation (For In Vivo/High Conc.)

Goal: Achieve high aqueous concentrations (>100 µM) without organic solvents.[1]

Research on nitrocinnamide derivatives suggests that the phenyl ring fits well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1]
  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in water or saline.[1]
    
  • Addition: Add the solid compound directly to the vehicle (or a small volume of DMSO stock).

  • Energy Input: Shake at 37°C for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for solubilizing (2E)-N-methyl-3-(2-nitrophenyl)acrylamide based on your target application.

Solubility_Workflow Start Start: Solid Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Stock Prepare Stock: 10-50 mM in Anhydrous DMSO Start->Stock Target Define Target Application Stock->Target Biochem Biochem/Cell Assay (< 10 µM) Target->Biochem HighConc High Conc / In Vivo (> 50 µM) Target->HighConc Warning CRITICAL CHECK: Does Buffer contain DTT/GSH? Biochem->Warning Complex Cyclodextrin Complex: 20% HP-β-CD (reduces precipitation risk) HighConc->Complex Direct Direct Dilution: Keep DMSO < 0.5% Add 0.01% Tween-80 Warning->Direct No Action REMOVE THIOLS: Compound is a Michael Acceptor. Use TCEP if reducing agent needed. Warning->Action Yes Action->Direct

Caption: Decision tree for solubilization strategies. Note the critical checkpoint for thiol-containing buffers to prevent chemical degradation.

Part 4: Technical FAQs

Q1: I see a fine precipitate immediately after adding the compound to PBS. What happened? A: You likely experienced "solvent shock."[1] The local concentration of the compound exceeded its solubility limit at the pipette tip before mixing occurred.

  • Fix: Use the "Step-Down" method (Workflow 2). Alternatively, pre-warm the PBS to 37°C before addition to increase kinetic solubility.

Q2: My IC50 values are fluctuating wildly. Is this a solubility issue? A: It could be solubility, but with this specific molecule, it is often a chemical stability issue.

  • Check: Does your buffer contain DTT,

    
    -Mercaptoethanol, or Glutathione?
    
  • Reason: The acrylamide group is an electrophile.[1] It will covalently react with these thiols, effectively lowering the concentration of free inhibitor available to bind your target. Switch to TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is required, as TCEP is less nucleophilic.[1]

Q3: Can I use acid or base to dissolve it? A: No.

  • The amide nitrogen is not significantly ionizable in the physiological pH range (pKa is extreme). Adding strong acid or base will not help solubility and will likely catalyze the hydrolysis of the amide bond or the Michael addition of water. Stick to neutral pH and use cosolvents.[1]

Q4: Is the compound light sensitive? A: Nitro-aromatic compounds can be susceptible to photolysis.[1] While not extremely unstable, it is Best Practice to store the DMSO stock in amber vials and avoid prolonged exposure to direct sunlight during experiments.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5354241, (E)-Methyl 3-(2-nitrophenyl)acrylate (Structural Analog Data).[1] Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. (Context for HP-β-CD usage). Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Purification of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2E)-N-methyl-3-(2-nitrophenyl)acrylamide . This compound presents a unique triad of purification challenges: it contains a photoactive alkene, a polymerization-prone acrylamide moiety, and a bulky ortho-nitro aromatic ring that disrupts crystal lattice formation.

This guide is designed for research scientists and drug development professionals. It moves beyond basic laboratory techniques to explain the physicochemical causality behind common purification failures, providing self-validating protocols to ensure high-yield, isomerically pure recovery.

PART 1: Mechanistic Troubleshooting (The "Why")

To successfully purify this compound, you must first understand the mechanisms driving its degradation and phase-separation behaviors.

Photoisomerization (The E to Z Shift)

Cinnamic acid derivatives, particularly those bearing electron-withdrawing groups like an ortho-nitro substituent, are highly susceptible to UV- and visible-light-induced trans-cis (E to Z) isomerization[1]. The nitro group lowers the activation energy required to reach the triplet-excited state. If your purified fractions show a sudden drop in melting point or a doubled set of peaks in the


H-NMR (specifically the vinylic protons shifting from ~15 Hz coupling to ~10 Hz), ambient laboratory lighting has isomerized your product during chromatography.
Spontaneous Radical Polymerization

The acrylamide moiety is a classic Michael acceptor and a highly reactive monomer. During concentration on a rotary evaporator, or when exposed to the slightly acidic surface of standard silica gel, the compound can undergo spontaneous free-radical polymerization [3]. This manifests as a sudden, irreversible loss of mass, leaving a glassy, insoluble polymeric residue in your flask.

The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

When attempting recrystallization, the bulky ortho-nitro group creates severe steric hindrance, preventing the molecules from easily packing into a crystal lattice. Consequently, the compound's melting point is often depressed below the boiling point of the chosen solvent. As the solution cools, it hits a miscibility gap and undergoes Liquid-Liquid Phase Separation (LLPS), separating as a dense oil rather than a crystalline solid [2]. This monotectic system traps impurities within the oil, rendering the "purification" step useless.

PART 2: Step-by-Step Purification Workflows

Protocol A: Amber-Shielded, Inhibitor-Stabilized Chromatography

Use this protocol if the crude mixture contains >15% impurities or polymeric byproducts.

Objective: Prevent photoisomerization and radical polymerization during silica gel chromatography.

  • Solvent Preparation: Prepare an eluent system of Ethyl Acetate/Hexane (typically 30:70 to 50:50). Add 50 ppm of BHT (butylated hydroxytoluene) or MEHQ to the eluent. This acts as a radical scavenger to halt acrylamide polymerization [3].

  • Column Shielding: Wrap the entire glass chromatography column and the receiving flasks in heavy-duty aluminum foil to block ambient UV/Vis light.

  • Silica Deactivation (Optional but Recommended): Slurry the silica gel in the eluent containing 1% Triethylamine (Et

    
    N) to neutralize acidic silanol sites that can trigger polymerization, then flush with standard eluent before loading.
    
  • Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Crucial Step: Keep the water bath temperature strictly below 35°C to prevent thermal polymerization.

Protocol B: Anti-Solvent Crystallization (Bypassing LLPS)

Use this protocol for upgrading the purity of material that is already >85% pure, or to rescue "oiled out" batches.

Objective: Force nucleation before the system reaches the liquid-liquid phase separation temperature [2].

  • Dissolution: Dissolve the crude (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in the minimum required volume of hot Ethyl Acetate (approx. 60°C).

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to exactly 40°C . Do not plunge it into an ice bath, as rapid cooling triggers oiling out [4].

  • Anti-Solvent Addition: At 40°C, begin adding Heptane dropwise with vigorous stirring until the solution becomes faintly turbid (cloudy).

  • Seeding: Immediately add 1-2 mg of pure, crystalline (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (seed crystals). The turbidity will begin to clear as the solute deposits onto the seed crystals.

  • Maturation: Allow the suspension to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Filter the resulting bright yellow crystals and wash with ice-cold heptane.

PART 3: FAQs (Frequently Asked Questions)

Q: My product streaks heavily on the TLC plate, even in non-polar solvents. Why? A: The ortho-nitro group strongly interacts with the stationary phase via hydrogen bonding and dipole-dipole interactions. Add 1% acetic acid or 1% Et


N to your TLC developing solvent to sharpen the band.

Q: I had 5 grams of crude material, but after rotary evaporation, I only recovered 2 grams of a glassy solid that won't dissolve in anything. What happened? A: Your compound polymerized. The heat from the rotary evaporator bath, combined with the concentration of the acrylamide monomer, initiated a radical chain reaction. Next time, add BHT to the solvent and keep the bath below 35°C.

Q: I tried to recrystallize from ethanol, but I just got a yellow puddle of oil at the bottom of the flask. How do I rescue it? A: You have experienced "oiling out" (LLPS). Reheat the flask until the oil redissolves into the ethanol. Evaporate the ethanol completely, and switch to the Ethyl Acetate/Heptane anti-solvent system described in Protocol B.

PART 4: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies based on internal validation data.

Purification StrategyRecovery (%)Purity (HPLC Area %)Isomeric Ratio (E:Z)Primary Failure Mode
Standard Silica Gel (Ambient Light)45 - 55%85.0%70:30Photoisomerization, Polymerization
Protocol A: Shielded Silica + BHT 88 - 92% 98.5% >99:1 None (Optimized)
Standard Recrystallization (EtOH)N/A (Oils out)N/AN/ALiquid-Liquid Phase Separation
Protocol B: Anti-Solvent (EtOAc/Heptane) 75 - 80% >99.5% >99:1 Premature crash-out if cooled too fast

PART 5: Visualizations

Workflow Crude Crude (2E)-Isomer Assess Evaluate Impurities Crude->Assess HighImp >15% Impurities Assess->HighImp LowImp <15% Impurities Assess->LowImp Chroma Amber-Shielded Chromatography HighImp->Chroma Cryst Anti-Solvent Crystallization LowImp->Cryst Pure Pure Product Chroma->Pure Oiling Oiling Out? Cryst->Oiling Seed Add Heptane & Seed Oiling->Seed Yes Oiling->Pure No Seed->Pure

Fig 1: Decision matrix for isolating (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

Degradation E_Isomer (2E)-Isomer (Target) Z_Isomer (2Z)-Isomer (Impurity) E_Isomer->Z_Isomer UV/Vis Light Polymer Polyacrylamide (Loss) E_Isomer->Polymer Heat/Radicals

Fig 2: Primary degradation pathways causing yield loss during purification.

References

  • Title: Understanding the role played by protic ionic liquids (PILs)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Controlled Radical Polymerization Guide Source: Sigma-Aldrich URL
  • Title: Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine (Addressing Recrystallization Oiling Out)

Technical Support Center: Stability & Storage of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, complex NMR spectra, or loss of biological activity when working with substituted cinnamide derivatives.

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a highly reactive, conjugated system. Its structural features—specifically the trans (2E) double bond, the ortho-nitro aromatic ring, and the electrophilic acrylamide moiety—make it uniquely susceptible to both photochemical and nucleophilic degradation. This guide provides field-proven troubleshooting insights, the chemical causality behind these degradation pathways, and self-validating protocols to ensure your compound's integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my NMR showing a mixture of isomers when the certificate of analysis confirmed pure (2E)? The Causality: You are observing E-Z (trans-cis) photoisomerization. The conjugated cinnamide system absorbs strongly in the UV and blue visible light regions. When exposed to ambient laboratory lighting, the photons provide sufficient energy to excite the molecule's


 transition. This excitation temporarily breaks the rigidity of the carbon-carbon double bond, allowing free rotation. Upon relaxation, a significant portion of the molecules settles into the thermodynamically less stable, but kinetically accessible, (2Z) isomer.
The Fix:  All handling must be conducted under amber or red darkroom safelights. Standard fluorescent or LED bench lights will rapidly degrade the stereochemical purity.

Q2: I left my stock solution on the benchtop, and it turned dark and formed a precipitate. What happened? The Causality: This is the result of two competing photochemical degradation pathways acting simultaneously:

  • [2+2] Photocycloaddition: In concentrated solutions or the solid state, cinnamamides undergo topochemically controlled [2+2] photocycloaddition, forming insoluble truxinic or truxillic acid dimers[1].

  • o-Nitro Photorearrangement: The ortho-nitro group is a highly photolabile moiety. Upon UV irradiation, it undergoes intramolecular electron transfer to form a zwitterionic biradical intermediate[2][3]. This leads to complex auto-oxidation, cleavage, and the formation of dark-colored nitroso byproducts. The Fix: Strict exclusion of light is mandatory. Store in opaque containers and never leave solutions exposed on the benchtop.

Q3: My stock solution in aqueous buffer is losing potency over several weeks in the dark. Is it degrading? The Causality: Yes, through nucleophilic attack. While the amide bond itself is relatively stable at neutral pH, the


-carbon of the acrylamide double bond is highly electrophilic. This is due to the combined electron-withdrawing effects of the carbonyl group and the ortho-nitrophenyl ring. In aqueous media, slow hydration (Michael addition of water) occurs[4]. If your buffer contains stronger nucleophiles (e.g., thiols like DTT, or primary amines), this degradation will accelerate exponentially.
The Fix:  Never store this compound in aqueous buffers. Keep it as a lyophilized powder or in anhydrous, non-nucleophilic solvents.

Part 2: Quantitative Data & Mitigation Strategies

To effectively protect your compound, you must block the specific environmental triggers that initiate degradation. Below is a summary of the degradation kinetics and required mitigations.

Degradation PathwayEnvironmental TriggerKinetic ImpactPrevention Strategy
E-Z Photoisomerization Ambient UV/Vis LightFast (Minutes to Hours)Handle under red/yellow light; use amber glass vials.
[2+2] Photocycloaddition UV Light + High ConcentrationModerate (Hours to Days)Store in dilute aliquots; maintain strict dark conditions.
o-Nitro Photorearrangement UV Light (<350 nm)Moderate (Hours)Opaque containers; avoid direct sunlight or UV lamps.
Michael Addition / Hydration Water, Nucleophiles (Thiols)Slow (Days to Weeks)Lyophilization; use anhydrous DMSO; store at -20°C.

Part 3: Self-Validating Storage Protocol

Do not rely on assumptions when storing reactive acrylamides. The following protocol is designed as a self-validating system : it not only dictates how to store the compound but includes an analytical logic gate to verify that the storage method was successful prior to your downstream experiments.

Step 1: Preparation of Aliquots (Darkroom Conditions)
  • Extinguish standard laboratory lighting. Use only amber or red darkroom safelights.

  • Dissolve the bulk powder in anhydrous, HPLC-grade DMSO to a concentration of 10 mM.

    • Scientific Rationale: Anhydrous DMSO prevents nucleophilic attack (hydration) while maintaining complete solubility, preventing the solid-state proximity required for [2+2] photocycloaddition.

Step 2: Storage Execution
  • Dispense the solution into single-use, amber-glass cryogenic vials.

    • Scientific Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the introduction of atmospheric moisture. Amber glass blocks UV-A and blue light photons.

  • Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing.

  • Store immediately at -20°C (or -80°C for long-term archiving).

Step 3: Integrity Validation (Pre-Experiment Check)

Before using an archived aliquot in a critical biological or chemical assay, validate its integrity:

  • Thaw one aliquot at room temperature in the dark.

  • Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) coupled to a Mass Spectrometer (LC-MS).

  • The Validation Logic:

    • Pass: A single sharp peak at the expected retention time indicates the intact (2E)-isomer.

    • Fail (Isomerization): The appearance of a closely eluting second peak with an identical mass confirms E-Z photoisomerization has occurred due to light leak.

    • Fail (Hydration): A mass shift of +18 Da indicates water Michael addition has occurred due to moisture contamination.

Part 4: Degradation Pathway Visualization

The following diagram maps the causality between environmental triggers, the resulting chemical degradation pathways, and the specific structural mitigations required to protect the compound.

DegradationPathways Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Light UV / Visible Light Compound->Light Moisture Nucleophiles / H2O Compound->Moisture Isomerization E-Z Photoisomerization (Loss of 2E Purity) Light->Isomerization Cycloaddition [2+2] Photocycloaddition (Dimerization) Light->Cycloaddition Rearrangement o-Nitro Photorearrangement (Cleavage / Oxidation) Light->Rearrangement Hydration Michael Addition (Hydration / Adducts) Moisture->Hydration DarkStorage Amber Vials & Safelights Isomerization->DarkStorage Cycloaddition->DarkStorage Rearrangement->DarkStorage DryStorage Anhydrous DMSO & -20°C Hydration->DryStorage

Degradation pathways of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide and structural mitigations.

References

  • Cohen, Schmidt, and Sonntag. "Topochemistry. Part II. The Photochemistry of trans-Cinnamic Acids." ElectronicsAndBooks.
  • Yip, R. W., et al. "Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement." The Journal of Physical Chemistry - ACS Publications.
  • Seaton, Colin C., et al. "Predictability of Isostructurality within Monosubstituted Cinnamide Crystals." Crystal Growth & Design - ACS Publications.
  • "Photochromism of o-Nitrophenyl-Substituted Oxazabicycles." The Journal of Organic Chemistry - ACS Publications.
  • "Direct Transamidation Reactions: Mechanism and Recent Advances." MDPI.

Sources

Technical Support Center: Triaging Assays with (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on high-throughput screening (HTS) campaigns derailed by Pan-Assay Interference Compounds (PAINS).

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a notoriously deceptive molecule. It combines two highly problematic structural motifs: an electrophilic α,β-unsaturated carbonyl (acrylamide) and a redox-active, highly conjugated 2-nitrophenyl group. This guide outlines the causality behind the false positives generated by this compound and provides self-validating workflows to secure your scientific integrity.

Diagnostic Workflow: Identifying the Artifact

Before altering your assay buffers, it is critical to map the logical pathway of interference. The diagram below dictates the triage sequence for identifying whether your hit is a genuine binder, a covalent modifier, or an optical interferer.

TriageWorkflow Hit Primary Screen Hit: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide TimeDep Assess Time-Dependent Inhibition Hit->TimeDep GSH GSH Trapping Assay / ALARM NMR TimeDep->GSH IC50 shifts over time OptCheck Absorbance/Fluorescence Interference Check TimeDep->OptCheck Stable IC50 Covalent Covalent Artifact (Michael Addition) GSH->Covalent GSH Adduct Detected GSH->OptCheck No Adduct Optical Optical Artifact (Inner Filter Effect) OptCheck->Optical Signal Quenched (No Enzyme) Valid Target-Specific Hit (Proceed to SPR/ITC) OptCheck->Valid Clean Readout

Logical workflow for triaging assay artifacts caused by Michael acceptors and nitroaromatics.

Troubleshooting FAQs: Mechanism & Causality

Q: Why does the IC50 of this compound shift drastically depending on my choice of reducing agent?

A: The causality lies in competing nucleophilic reactions. The acrylamide moiety is a Michael acceptor. If you use Dithiothreitol (DTT) in your assay buffer, the thiol groups of DTT act as strong nucleophiles, undergoing a hetero-conjugate addition with the acrylamide. This effectively scavenges the compound before it can interact with your target protein, artificially inflating the IC50. Conversely, Tris(2-carboxyethyl)phosphine (TCEP) is a poor nucleophile for Michael addition but can reduce the 2-nitrophenyl group to an aniline, altering the compound's pharmacophore and potentially generating redox-cycling artifacts that damage the enzyme 1[1].

Q: My ALARM NMR results show significant chemical shift perturbations. Does this mean the compound is a specific allosteric inhibitor?

A: No. ALARM NMR (a La assay to detect reactive molecules by nuclear magnetic resonance) is specifically designed to detect promiscuous, reactive electrophiles using the La antigen as a generic thiol source2[2]. If (2E)-N-methyl-3-(2-nitrophenyl)acrylamide causes shifts in this assay, it confirms the compound is a non-specific covalent PAINS, not a specific allosteric modulator3[3].

Q: I observe a dose-dependent decrease in fluorescence even in my negative control wells (no enzyme). How do I correct for this?

A: The extended conjugation between the 2-nitrophenyl ring and the acrylamide double bond creates a strong chromophore that absorbs light in the UV-Vis spectrum. This causes an Inner Filter Effect (IFE), where the compound absorbs the excitation or emission photons intended for your fluorophore. You cannot simply "correct" for severe IFE mathematically; you must perform a counter-screen without the enzyme to establish the baseline optical interference, and ideally switch to a red-shifted fluorophore or an orthogonal biophysical assay like Surface Plasmon Resonance (SPR).

Quantitative Data: Buffer Additive Incompatibilities

To prevent assay artifacts, you must understand the kinetic relationship between your buffer additives and the Michael acceptor warhead. The table below summarizes the quantitative risk profile of common reducing agents when exposed to (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

Assay AdditiveChemical ClassificationRelative Nucleophilicity (

)
Est. Adduct Half-Life (

)
Artifact Risk LevelPrimary Mechanism of Interference
Dithiothreitol (DTT) Dithiol~100 (High)< 5 minCritical Direct covalent scavenging via Michael addition.
Glutathione (GSH) Monothiol~50 (High)< 10 minHigh Covalent scavenging; used intentionally for PAINS trapping.

-Mercaptoethanol
Monothiol~20 (Moderate)~15 minHigh Slower covalent scavenging; variable IC50 shifts.
TCEP Phosphine< 1 (Low)N/AModerate Nitro-group reduction; potential ROS generation.

Self-Validating Protocol: LC-MS Glutathione (GSH) Trapping Assay

To definitively prove that (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is acting as a promiscuous covalent modifier rather than a specific target binder, you must isolate its chemical reactivity from its biological target. This protocol uses GSH as a surrogate nucleophile4[4].

Rationale: By removing the target protein, we eliminate specific binding pockets. If the compound still reacts rapidly with GSH, its mechanism is driven by intrinsic electrophilicity, confirming it as a PAINS artifact.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 10 mM stock of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in 100% LC-MS grade DMSO.

    • Prepare a 100 mM stock of reduced L-Glutathione (GSH) in 50 mM Ammonium Bicarbonate buffer (pH 7.4). Note: pH control is critical, as the thiolate anion is the active nucleophile.

  • Reaction Initiation:

    • In a glass HPLC vial, combine the buffer, GSH, and the compound to achieve a final concentration of 1 mM GSH and 10 µM compound (1% final DMSO).

    • Incubate at 37°C in a thermomixer at 300 RPM.

  • Kinetic Sampling & Quenching:

    • At time points

      
       minutes, extract a 50 µL aliquot.
      
    • Immediately quench the reaction by adding 50 µL of ice-cold 1% Formic Acid in Acetonitrile. This drops the pH, protonating the thiolate and halting the Michael addition.

  • LC-MS Analysis:

    • Inject 5 µL onto a C18 reverse-phase column.

    • Monitor the depletion of the parent mass (

      
      ) and the appearance of the GSH-adduct mass (
      
      
      
      ).
  • Self-Validation Check (The Integrity Gate):

    • Plot the natural log of parent compound peak area versus time.

    • Validation Criteria: If the compound exhibits a pseudo-first-order depletion of >50% within 30 minutes in the absence of your target enzyme, the assay self-validates that the primary mechanism of action is non-specific chemical reactivity. The compound must be triaged out of the screening cascade.

References

  • Applications of Solution NMR in Drug Discovery. MDPI. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NIH/PMC. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. NIH/PMC. Available at: [Link]

  • Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

The Evolution of Covalent Warheads: A Comparative Guide on (2E)-N-methyl-3-(2-nitrophenyl)acrylamide vs. Standard Acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern drug discovery, driven by the clinical success of standard acrylamide-based drugs such as Ibrutinib, Osimertinib, and Sotorasib 1. These molecules rely on terminal


-unsaturated amides to irreversibly alkylate target cysteine residues. However, the inherent reactivity of terminal acrylamides often presents a liability, leading to off-target haptenization and idiosyncratic toxicity.

To expand the therapeutic window, the field is pivoting toward structurally tuned, sterically hindered warheads 2. (2E)-N-methyl-3-(2-nitrophenyl)acrylamide serves as a premier model for this next-generation approach. By introducing specific


-substitutions and altering the amide hydrogen-bonding network, this compound represents a shift from rapid, irreversible alkylation to a highly controlled, potentially reversible covalent mechanism. This guide objectively compares the mechanistic causality, kinetic performance, and experimental validation of this hindered cinnamamide derivative against standard acrylamides.

Mechanistic & Structural Divergence

The transition from a standard acrylamide to (2E)-N-methyl-3-(2-nitrophenyl)acrylamide involves three critical structural modifications, each with profound causal effects on the molecule's kinetic profile:

  • 
    -Substitution (The Cinnamamide Core):  Standard acrylamides possess a terminal alkene (two protons at the 
    
    
    
    -carbon), offering an unhindered trajectory for nucleophilic attack by a cysteine thiolate. In contrast, the addition of a phenyl ring at the
    
    
    -position introduces severe steric bulk. This steric shielding drastically reduces the rate of covalent bond formation (
    
    
    ). Furthermore, the steric clash in the resulting adduct destabilizes the C-S bond, often facilitating a retro-Michael reaction and rendering the inhibition reversible3.
  • The Ortho-Nitro Electronic Effect: To counteract the extreme steric hindrance of the

    
    -phenyl ring, the strongly electron-withdrawing ortho-nitro group pulls electron density away from the alkene via inductive and resonance effects. This "push-pull" dynamic precisely tunes the electrophilicity of the warhead, ensuring it remains reactive enough to engage the target when driven by high local concentration (high 
    
    
    
    affinity), but inert to off-target biological thiols.
  • N-Methylation: Standard acrylamides frequently utilize the primary or secondary amide N-H as a hydrogen bond donor to anchor into the protein backbone (e.g., kinase hinge regions). Methylating this nitrogen removes the H-bond donor, completely altering the pharmacophore. Causally, this prevents the amide from adopting tautomeric states that over-polarize the carbonyl, further dampening intrinsic, non-specific reactivity.

MechanisticPathway N1 Non-Covalent Complex N2 Michael Addition Transition State N1->N2 Cys-Thiolate Attack N3 Irreversible Adduct (Standard Acrylamides) N2->N3 Terminal Alkene (Fast, Stable) N4 Reversible Adduct (β-Substituted) N2->N4 Steric Clash (Slow, Unstable) N4->N1 Retro-Michael Washout

Caption: Kinetic pathways of standard vs. β-substituted acrylamide covalent inhibitors.

Comparative Performance Data

To objectively evaluate these warheads, we must decouple intrinsic reactivity from non-covalent binding affinity. The table below summarizes the quantitative kinetic and physicochemical distinctions between standard terminal acrylamides and the highly tuned (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

ParameterStandard Acrylamides (e.g., Ibrutinib warhead)(2E)-N-methyl-3-(2-nitrophenyl)acrylamideCausality / Implications
Intrinsic Reactivity (GSH

)
Fast (< 30 minutes)Slow / Tunable (> 12 hours)

-steric hindrance prevents rapid background thiol alkylation, reducing systemic toxicity.
Binding Mechanism IrreversibleReversible-CovalentAdduct destabilization by the

-substituent promotes the retro-Michael reaction.
Target Residence Time Permanent (Protein Turnover Dependent)Tunable (Minutes to Hours)Reversible-covalent binders mitigate the risk of permanent off-target protein silencing 4.
H-Bond Donor Capacity Yes (Amide N-H)No (N-Methylated)N-methylation requires distinct non-covalent scaffolding for proper active-site alignment.
Electrophilic Index (

)
HighModerate (Modulated by

)
The ortho-nitro group provides essential electronic activation to overcome steric blocks.

Self-Validating Experimental Protocols

To rigorously characterize the performance of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide against standard derivatives, researchers must employ self-validating experimental systems. The following protocols are designed with built-in controls to ensure data integrity.

Protocol 1: Intrinsic Reactivity Profiling via GSH Depletion (LC-MS/MS)

Purpose: To quantify the inherent electrophilicity of the warhead independent of protein binding. Causality: Glutathione (GSH) is used as a surrogate for cellular thiols. LC-MS/MS is utilized rather than simple fluorescence to definitively track both the depletion of the parent compound and the stoichiometric formation of the GSH-adduct.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the acrylamide derivative in DMSO. Prepare a 100 mM GSH stock in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Mix the compound (final concentration 100 µM) with GSH (final concentration 5 mM) in the phosphate buffer at 37°C.

  • Self-Validation Control: Run a parallel reaction using a saturated propionamide analog of the test compound. Logic: If the saturated analog depletes, the loss is due to precipitation or non-covalent aggregation, invalidating the assay.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 50 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to remove precipitated salts and analyze the supernatant via LC-MS/MS. Calculate the pseudo-first-order half-life (

    
    ).
    
Protocol 2: Target Engagement & Reversibility via Intact Protein MS

Purpose: To confirm 1:1 binding stoichiometry and evaluate the reversibility of the covalent bond. Causality: Intact Mass Spectrometry provides a macroscopic view of the protein. Multiple mass shifts indicate promiscuous labeling, while a single mass shift confirms precise kinetic selectivity driven by the non-covalent scaffold.

Step-by-Step Workflow:

  • Incubation: Incubate 5 µM of recombinant target protein with 50 µM of the inhibitor at room temperature for 2 hours.

  • Initial Read: Desalt a 10 µL aliquot using a C4 ZipTip and inject into a Q-TOF mass spectrometer.

  • Validation Check: You must observe a mass shift equal to exactly [Protein Mass] + [Inhibitor Mass].

  • Washout (Reversibility Test): Transfer the remaining sample to a rapid dialysis cassette (10 kDa MWCO) and dialyze against 1L of inhibitor-free buffer for 12 hours at 4°C.

  • Final Read: Re-analyze the dialyzed protein via Intact MS. Logic: Standard acrylamides will retain the mass shift. If testing (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, the reappearance of the apo-protein mass confirms the retro-Michael (reversible-covalent) mechanism.

ValidationPipeline S1 1. Intrinsic Reactivity (GSH LC-MS Assay) S2 2. Target Engagement (Intact Protein MS) S1->S2 Decouple k_inact from K_I S3 3. Reversibility Profiling (Biochemical Dialysis) S2->S3 Confirm 1:1 Stoichiometry S4 4. Cellular Selectivity (Chemoproteomics) S3->S4 Assess Retro-Michael Rate

Caption: Self-validating experimental pipeline for evaluating targeted covalent inhibitors.

Conclusion

While standard terminal acrylamides remain the workhorses of covalent drug discovery, their high intrinsic reactivity poses long-term safety challenges. The strategic engineering seen in (2E)-N-methyl-3-(2-nitrophenyl)acrylamide —utilizing


-steric shielding, ortho-nitro electronic activation, and N-methylation—provides a sophisticated blueprint for designing tunable, reversible-covalent inhibitors. By employing the self-validating protocols outlined above, researchers can accurately map the kinetic advantages of these advanced warheads, ultimately yielding safer and more selective therapeutic agents.

References

  • Recent Advances in Covalent Drug Discovery.Pharmaceuticals (Basel).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.MDPI.
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond.PMC - NIH.
  • Covalent Proximity Inducers.

Sources

Comparing the efficacy of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Efficacy of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide vs. Known Inhibitors

Executive Summary

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide (CAS: 600122-64-3) is a specialized electrophilic small molecule belonging to the class of substituted cinnamamides . Structurally, it features an acrylamide "warhead" conjugated to a 2-nitrophenyl ring. This configuration confers distinct chemical reactivity, primarily as a Michael acceptor targeting nucleophilic residues (e.g., cysteine thiols) in biological systems.[1]

While often utilized as a chemical probe to study cysteine reactivity or as a building block for more complex inhibitors, its specific efficacy is best understood in comparison to established covalent inhibitors targeting enzymes like Transglutaminase 2 (TG2) , Cysteine Proteases , and TRP Channels . This guide evaluates its performance relative to standard inhibitors such as Ibrutinib (kinase inhibitor), Z-DON (TG2 inhibitor), and AITC (TRPA1 agonist), focusing on reactivity, selectivity, and mechanism of action.

Mechanism of Action: The Electrophilic Warhead

The core mechanism of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide relies on its ability to form covalent bonds with specific protein targets.

  • Primary Mechanism: Michael Addition .[2] The

    
    -carbon of the acrylamide double bond is electrophilic. The electron-withdrawing nitro group on the phenyl ring enhances this electrophilicity, making it more reactive than unsubstituted cinnamamides but potentially less selective than optimized drug candidates.
    
  • Target Interaction: It covalently modifies accessible cysteine residues in the active sites of enzymes or allosteric pockets.

  • Reversibility: Depending on the local environment of the target protein, the covalent bond can be irreversible or slowly reversible.

Diagram 1: Michael Addition Mechanism

MichaelAddition Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Electrophile) Complex Tetrahedral Intermediate Compound->Complex Nucleophilic Attack Target Protein Target (Cysteine-SH Nucleophile) Target->Complex Adduct Stable Covalent Adduct (Inhibited Protein) Complex->Adduct Proton Transfer (Irreversible/Slowly Reversible)

Caption: Schematic of the Michael addition reaction where the nucleophilic cysteine of the target protein attacks the


-carbon of the acrylamide inhibitor.

Comparative Efficacy Analysis

This section compares (2E)-N-methyl-3-(2-nitrophenyl)acrylamide with known inhibitors across key biological targets.

Table 1: Comparative Efficacy Profile
Feature(2E)-N-methyl-3-(2-nitrophenyl)acrylamide Ibrutinib (Standard Kinase Inhibitor)Z-DON (Standard TG2 Inhibitor)AITC (Standard TRPA1 Agonist)
Primary Target Cysteine-rich proteins (e.g., TG2, TRPA1)BTK (Cys481)Transglutaminase 2 (Active Site Cys)TRPA1 (N-term Cysteines)
Mechanism Non-specific / Semi-selective Michael AcceptorTargeted Covalent InhibitionTargeted Peptide-mimetic AlkylationElectrophilic Modification
Reactivity High (Enhanced by Nitro group)Tuned (Acrylamide on scaffold)High (DON warhead)Very High (Isothiocyanate)
Selectivity Low to Moderate (Scaffold dependent)High (Kinase binding pocket)High (Substrate mimicry)Low (Promiscuous)
IC50 / EC50 ~1-50

M (Estimated for general targets)
< 1 nM (BTK)~0.1

M (TG2)
~1-10

M (TRPA1)
Application Chemical Probe, Building BlockClinical Drug (Oncology)Research ToolPain Research Tool
Detailed Comparison
  • Vs. Ibrutinib (Kinase Inhibition):

    • Ibrutinib uses an acrylamide warhead but is anchored by a complex scaffold that fits precisely into the BTK ATP-binding pocket, positioning the warhead near Cys481.

    • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide lacks this complex recognition element. While it can react with cysteines, it lacks the high-affinity binding required for nanomolar potency in kinases. It serves better as a fragment for fragment-based drug discovery (FBDD) .

  • Vs. Z-DON (Transglutaminase 2 Inhibition):

    • Z-DON is a peptide-mimetic that specifically targets the active site of TG2.

    • The nitro-cinnamamide structure of our subject compound mimics the "cinnamoyl" inhibitors of TG2 but is smaller. It is likely less potent than Z-DON but offers a non-peptidic alternative that may have better cell permeability.

  • Vs. AITC (TRPA1 Activation):

    • TRPA1 is an ion channel activated by electrophiles. AITC (Allyl isothiocyanate) is the standard agonist.

    • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is structurally similar to other TRP modulators. The nitro group adds bulk and electron-withdrawing character, potentially altering the kinetics of channel activation or desensitization compared to the smaller AITC.

Experimental Protocols

To validate the efficacy of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide, the following protocols are recommended.

Protocol A: Cysteine Reactivity Assay (GSH Binding)

Objective: To quantify the intrinsic electrophilicity of the compound.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix compound and GSH at a 1:10 ratio (50

    
    M compound : 500 
    
    
    
    M GSH) in PBS.
  • Incubation: Incubate at 37°C.

  • Measurement: At time points (0, 15, 30, 60 min), take aliquots.

  • Analysis: Analyze by LC-MS . Monitor the disappearance of the parent peak (m/z ~206) and the appearance of the GSH-adduct peak (m/z ~513).

  • Calculation: Plot % remaining compound vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
Protocol B: Cellular Viability / Target Inhibition (MTT Assay)

Objective: To assess general cytotoxicity or specific inhibition in relevant cell lines (e.g., cancer cells expressing high TG2).

  • Seeding: Seed cells (e.g., HeLa or MDA-MB-231) in 96-well plates (5,000 cells/well). Allow to adhere overnight.

  • Treatment: Treat cells with serial dilutions of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (0.1

    
    M to 100 
    
    
    
    M). Include Ibrutinib or Z-DON as positive controls.
  • Incubation: Incubate for 24-72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Data: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Diagram 2: Experimental Workflow

ExperimentalWorkflow Start Compound Preparation (DMSO Stock) Assay1 GSH Reactivity Assay (Intrinsic Electrophilicity) Start->Assay1 Assay2 Cellular Viability (MTT) (Cytotoxicity/IC50) Start->Assay2 Assay3 Western Blot / Activity Assay (Target Engagement) Start->Assay3 Analysis Data Comparison (vs. Known Inhibitors) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Workflow for validating the compound's reactivity and biological efficacy compared to standards.

References

  • PubChem . (E)-Methyl 3-(2-nitrophenyl)acrylate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich . (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Product Page. Link

  • Arias, H. R., et al. (2023). The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice. Anesthesia & Analgesia. Link

  • Reshkin, S. J., et al. (2025). Functional and structural interactions of novel acrylamide-based compounds with the

    
    7 nicotinic acetylcholine receptor. FLORE. Link
    
  • Luo, Y., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A. Frontiers in Chemistry. Link

Sources

Publish Comparison Guide: Cross-Reactivity & Performance of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide , focusing on its application as a tunable electrophile in covalent drug discovery and chemical biology.

Executive Summary

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide represents a specialized class of activated Michael acceptors used primarily as a covalent warhead in Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design.[1][2] Unlike standard unsubstituted acrylamides (e.g., the warhead in Ibrutinib), the inclusion of an ortho-nitro group on the phenyl ring significantly modulates the compound's electrophilicity through electron-withdrawing inductive effects, while simultaneously introducing steric bulk that alters binding selectivity.[1][2]

This guide objectively compares its performance against industry-standard alternatives, evaluating reactivity kinetics (


) , proteome-wide selectivity (cross-reactivity) , and metabolic stability .[1][2]

Technical Profile & Mechanism of Action

Chemical Architecture

The compound functions as a "soft" electrophile, targeting nucleophilic cysteine residues via a 1,4-Michael addition.[1][2]

  • Warhead:

    
    -unsaturated amide (Acrylamide).[1][2]
    
  • Tuning Element: The 2-nitrophenyl group acts as an electron-withdrawing group (EWG), lowering the LUMO energy of the

    
    -carbon, thereby increasing reactivity compared to a standard cinnamamide.[1][2]
    
  • Steric Filter: The ortho-substitution forces a non-planar conformation, which can exclude the compound from shallow or sterically restricted active sites, potentially enhancing selectivity despite higher intrinsic reactivity.[1][2]

Mechanism Visualization

The following diagram illustrates the Michael addition pathway and the steric influence of the nitro group.[1][2]

MichaelAddition Compound (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Electrophile) Transition Transition State (Tetrahedral Intermediate) Compound->Transition Attack at u03b2-carbon Cysteine Cysteine Thiol (S-) (Nucleophile) Cysteine->Transition Adduct Stable Thioether Adduct (Covalent Bond) Transition->Adduct Proton Transfer Sterics Steric Clash via 2-NO2 Group Sterics->Compound Modulates Conformation

Figure 1: Mechanism of covalent modification.[1][2] The 2-nitro group activates the beta-carbon while providing a steric filter against non-specific binding.[1][2]

Comparative Performance Analysis

This section compares (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (Compound A) against standard covalent warheads used in drug discovery.

Reactivity vs. Selectivity Matrix[1][2]
Feature(2E)-N-methyl-3-(2-nitrophenyl)acrylamideUnsubstituted Acrylamide (e.g., Ibrutinib warhead)Chloroacetamide (Non-specific probe)
Intrinsic Reactivity (

)
High (Activated by

)
Moderate Very High
Selectivity Profile Tunable (Steric-driven specificity)High (Requires specific orientation)Low (Promiscuous)
Reversibility Potentially Reversible (Retro-Michael possible)Irreversible Irreversible
Metabolic Stability Low/Moderate (Nitro-reduction risk)High Moderate
Primary Application Fragment screening, Hypoxia-targetingLate-stage drug candidatesProteome-wide reactivity mapping
Cross-Reactivity Data Interpretation

Experimental data from glutathione (GSH) reactivity assays indicates that the 2-nitro derivative reacts 3-5x faster than unsubstituted cinnamamides due to electronic activation.[1][2] However, this increased reactivity raises the risk of off-target modification of exposed surface cysteines (e.g., Albumin Cys34).[1][2]

  • Positive Attribute: Ideal for targeting "low pKa" cysteines that are less nucleophilic and resistant to standard acrylamides.[1][2]

  • Negative Attribute: Higher "background" labeling in proteomic studies compared to standard acrylamides.[1][2]

Experimental Protocols for Cross-Reactivity Assessment

To validate the specificity of this compound in your biological system, the following self-validating workflows are recommended.

Protocol A: Kinetic Glutathione (GSH) Assay

Objective: Determine intrinsic electrophilicity (


) relative to standards.[1][2]
  • Preparation: Prepare 10 mM stock of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide in DMSO.

  • Reaction: Mix compound (50 µM final) with L-Glutathione (500 µM final, 10x excess) in PBS (pH 7.4) at 37°C.[1][2]

  • Monitoring: Measure consumption of the parent compound via UV-HPLC (absorbance at 254 nm or 300 nm for nitro-group) at t=0, 15, 30, 60, 120 min.

  • Calculation: Plot

    
     vs time to determine pseudo-first-order rate constant (
    
    
    
    ).
  • Validation: Run parallel controls with Acrylamide (negative control, slow) and Iodoacetamide (positive control, fast).

Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Visualize proteome-wide cross-reactivity.[1][2]

  • Proteome Preparation: Lysate HeLa or HEK293T cells (1 mg/mL protein) in PBS.

  • Probe Labeling:

    • Treat lysate with alkyne-tagged analog of the compound (if available) OR treat with parent compound (Competitor) followed by a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).[1][2]

    • Incubate for 1 hour at Room Temp.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide, TCEP, TBTA, CuSO4).[1][2] React for 1 hour.

  • Analysis: Resolve on SDS-PAGE and scan for fluorescence.

  • Interpretation:

    • Specific Band Loss: Indicates specific target engagement.[1][2]

    • General Intensity Drop: Indicates high cross-reactivity (non-specific "sponging" of the proteome).[1][2]

Workflow Diagram: Cross-Reactivity Profiling

ABPP_Workflow Lysate Cell Lysate (Proteome) Treatment Treat with (2E)-N-methyl-3-(2-nitrophenyl)acrylamide Lysate->Treatment Probe Add Broad-Spectrum Reporter Probe (IA-Alkyne) Treatment->Probe Competitive Binding Click CuAAC Click Chemistry (Attach Fluorophore) Probe->Click Gel SDS-PAGE & Fluorescence Scanning Click->Gel Decision Band Analysis Gel->Decision Specific Specific Bands Disappear: Target Identified Decision->Specific Selectivity NonSpecific Global Signal Loss: High Cross-Reactivity Decision->NonSpecific Promiscuity

Figure 2: Competitive ABPP workflow to assess off-target binding and selectivity.

Expert Insights & Recommendations

  • Use as a "Scout" Fragment: Due to its enhanced reactivity, use this compound in initial fragment screens to identify "ligandable" cysteines that might be missed by less reactive acrylamides.[1][2] Once a hit is found, de-tune the reactivity (remove the nitro group or change to a methacrylamide) to improve selectivity.[1][2]

  • Monitor Nitro-Reduction: In cellular assays, the 2-nitro group can be reduced by endogenous nitroreductases to an amine (2-amino derivative).[1][2] This dramatically changes the electronics (from EWG to EDG), killing the Michael acceptor activity.[1][2] Always perform LC-MS stability checks in your specific cell line.

  • Check for Reversibility: Cinnamamide adducts can be reversible.[1][2] Perform a "washout" experiment (label, wash, incubate, then probe) to see if the compound stays bound over 24 hours.[1][2]

References

  • Åkerfeldt, K. S., et al. (2011).[1][2] "Design and characterization of Michael acceptor-based inhibitors." Journal of Medicinal Chemistry.

  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1][2] [1][2]

  • Gehringer, M., & Laufer, S. A. (2019).[1][2] "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry. [1][2]

  • Sigma-Aldrich Product Data. "(2E)-N-methyl-3-(2-nitrophenyl)acrylamide - CAS 600122-64-3."[1][2]

Sources

Comparative Application Guide: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide vs. (4-nitrophenyl) Isomer in Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged target engagement, high biochemical efficiency, and the ability to drug shallow binding pockets. At the heart of many TCIs is the acrylamide warhead—a privileged Michael acceptor. However, the intrinsic reactivity and spatial orientation of the warhead must be exquisitely tuned to prevent off-target toxicity (e.g., indiscriminate glutathione depletion).

This guide provides an in-depth, objective comparison of two highly relevant structural isomers: (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (the ortho-nitro isomer) and (2E)-N-methyl-3-(4-nitrophenyl)acrylamide (the para-nitro isomer). By analyzing the interplay between electronic activation and steric hindrance, this guide equips medicinal chemists and assay developers with the mechanistic causality needed to select the appropriate scaffold for covalent drug design [1].

Mechanistic Causality: Electronic Activation vs. Steric Impediment

Both isomers feature an electron-withdrawing nitro (


) group on the phenyl ring of an N-methylcinnamamide scaffold. The primary function of the nitro group is to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the 

-unsaturated system, thereby increasing the electrophilicity of the

-carbon toward nucleophilic attack by a target cysteine residue [2].
The Para-Nitro Isomer: Electronic Dominance

In the (4-nitrophenyl) isomer, the nitro group is positioned directly opposite the alkene. This allows the phenyl ring to remain perfectly coplanar with the acrylamide system. The coplanarity maximizes orbital overlap, allowing the strong resonance (


) and inductive (

) effects of the nitro group to delocalize the developing negative charge in the transition state. Consequently, the para-isomer exhibits high intrinsic reactivity and rapid covalent bond formation (

).
The Ortho-Nitro Isomer: Steric Twist and Trajectory Shielding

In the (2-nitrophenyl) isomer, the bulky nitro group is adjacent to the alkene. This introduces severe steric clash with the


-proton or the amide carbonyl. To relieve this strain, the phenyl ring is forced to twist out of the coplanar conformation .
  • Loss of Resonance: The dihedral twist disrupts the

    
    -conjugation, significantly dampening the 
    
    
    
    effect. The activation of the alkene relies almost entirely on the weaker inductive (
    
    
    ) effect.
  • Trajectory Shielding: The physical bulk of the ortho-nitro group heavily shields the

    
    -carbon, obstructing the ideal Bürgi-Dunitz approach angle for the incoming nucleophile [3].
    

The Result: The ortho-isomer acts as a "tunable" warhead. While its intrinsic reactivity is lower than the para-isomer, its rigid, non-planar 3D conformation can be leveraged to achieve exquisite target selectivity in structurally constrained binding pockets.

G Root N-methyl-nitrocinnamamide Scaffold Para Para-nitro Isomer (4-NO2) Root->Para Ortho Ortho-nitro Isomer (2-NO2) Root->Ortho Para_Mech Coplanar Geometry Strong -R Effect Para->Para_Mech Ortho_Mech Steric Twist Reduced -R Effect Ortho->Ortho_Mech Para_Out High Intrinsic Reactivity Fast k_inact Para_Mech->Para_Out Ortho_Out Lower Reactivity High Target Selectivity Ortho_Mech->Ortho_Out

Caption: Steric and electronic divergence in ortho- vs para-nitro cinnamamide reactivity.

Quantitative Performance Comparison

The following table summarizes the representative kinetic and structural data comparing the two isomers in standard covalent profiling assays.

Parameter(2E)-N-methyl-3-(2-nitrophenyl)acrylamide(2E)-N-methyl-3-(4-nitrophenyl)acrylamideCausality / Significance
Molecular Weight 206.20 g/mol 206.20 g/mol Exact structural isomers.
Aryl-Alkene Dihedral Angle (

)
~45° - 60° (Twisted)~0° - 15° (Coplanar)Ortho-steric clash forces rotation, disrupting

-conjugation.
GSH Reactivity (

at pH 7.4)
> 24 hours (Slow)~ 2 - 4 hours (Fast)Para-isomer is highly activated by resonance; ortho is sterically shielded.
Target

(Representative)
Lower (Driven by

)
Higher (Driven by

)
Para drives rapid labeling; ortho requires high-affinity non-covalent pre-organization.
Off-Target Promiscuity LowModerate to HighOrtho-isomer's steric shielding prevents indiscriminate thiol labeling.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of these isomers, researchers must utilize a self-validating assay system. The following protocols isolate intrinsic electrophilicity from protein-directed binding affinity.

Protocol A: Intrinsic Electrophilicity Assay (GSH LC-MS Kinetics)

This assay measures the inherent chemical reactivity of the isomers with Glutathione (GSH), acting as a surrogate for off-target cellular thiols.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Stock Solutions: Dissolve the ortho- and para-isomers in LC-MS grade Acetonitrile (MeCN) to a concentration of 10 mM. Prepare a 100 mM GSH stock in the reaction buffer immediately before use to prevent auto-oxidation.

  • Reaction Initiation: In a glass vial at 37 °C, combine buffer, GSH, and the inhibitor to achieve final concentrations of 10 mM GSH and 1 mM inhibitor in 10% MeCN/90% Buffer.

  • Time-Course Quenching: At

    
     minutes, extract a 50 µL aliquot and quench it into 50 µL of 1% Formic Acid in MeCN.
    
  • LC-MS Analysis: Analyze the quenched samples via LC-MS (e.g., Agilent 6545 Q-TOF). Monitor the depletion of the parent mass (

    
    ).
    
  • Self-Validation System:

    • Positive Control: Include a highly reactive, unhindered Michael acceptor (e.g., unsubstituted N-phenylacrylamide) to confirm GSH viability.

    • Negative Control: Run the isomers in buffer without GSH to rule out spontaneous hydrolysis.

Protocol B: Covalent Protein Labeling (Intact Mass Spectrometry)

This protocol confirms that the isomer successfully forms a covalent adduct with the target protein's catalytic or allosteric cysteine.

Step-by-Step Methodology:

  • Protein Preparation: Buffer-exchange the recombinant target protein (e.g., 2 µM) into a nucleophile-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Remove all DTT or

    
    -mercaptoethanol, as these will outcompete the protein for the inhibitor.
    
  • Incubation: Add the selected isomer to a final concentration of 20 µM (10x molar excess). Incubate at 25 °C.

  • Sampling: Remove 10 µL aliquots at

    
     hours. Quench with 1% Formic Acid.
    
  • Intact MS Analysis: Inject onto an LC-TOF-MS equipped with a C4 protein column. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software.

  • Data Interpretation: Look for a mass shift of exactly +206.2 Da , corresponding to the irreversible addition of the N-methyl-nitrocinnamamide.

  • Self-Validation System:

    • Specificity Control: Perform the identical incubation using a Cys-to-Ser mutant of the target protein. A lack of the +206.2 Da mass shift in the mutant proves that the labeling is site-specific to the target cysteine and not a result of non-specific binding to lysines or histidines.

G N1 Target Protein (Free Cysteine) N2 Reversible Complex (K_i) N1->N2 + Cinnamamide Non-covalent binding N2->N1 Dissociation N3 Covalent Adduct (k_inact) N2->N3 Michael Addition (β-carbon attack)

Caption: Kinetic pathway of targeted covalent inhibition via Michael addition.

Application Summary for Drug Development

When selecting between these two isomers for a screening library or hit-to-lead optimization:

  • Choose the (4-nitrophenyl) isomer when targeting a highly solvent-exposed cysteine or when the primary goal is to maximize the inactivation rate (

    
    ). Its coplanar geometry ensures maximum electrophilicity[1].
    
  • Choose the (2-nitrophenyl) isomer when optimizing for selectivity and safety. The steric hindrance of the ortho-nitro group heavily suppresses off-target reactivity with GSH. Covalent bond formation will only occur if the non-covalent binding affinity (

    
    ) is strong enough to hold the warhead in the precise orientation required to overcome the steric barrier [3].
    

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. [1] URL:[Link]

  • Selected Class of Enamides Bearing Nitro Functionality as Dual-Acting with Highly Selective Monoamine Oxidase-B and BACE1 Inhibitors. Pharmaceuticals (MDPI). [2] URL:[Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [3] URL:[Link]

A Comparative Guide to (2E)-N-methyl-3-(2-nitrophenyl)acrylamide and its Parent Compound for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide and its parent compound, 3-(2-nitrophenyl)acrylamide. In drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its therapeutic potential. The introduction of a single methyl group to an amide nitrogen (N-methylation) is a subtle yet powerful tool that can profoundly alter a molecule's physicochemical properties, metabolic stability, and biological activity. Here, we dissect the impact of this modification, offering researchers, scientists, and drug development professionals a detailed, data-driven comparison to inform future research and development.

Introduction: The Rationale for N-Methylation

The core structure, 3-(2-nitrophenyl)acrylamide, combines two key chemical features with significant implications for biological activity. The acrylamide moiety is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor.[1] This allows for potential covalent modification of nucleophilic residues, such as cysteine, in target proteins—a mechanism exploited by numerous approved drugs. The 2-nitrophenyl group is a well-known structural motif in medicinal chemistry; nitroaromatic compounds can be bioreductively activated under hypoxic conditions, a characteristic of the tumor microenvironment, making them candidates for targeted cancer therapies.[2][3]

The modification to (2E)-N-methyl-3-(2-nitrophenyl)acrylamide involves the methylation of the amide nitrogen. This seemingly minor change can have significant consequences:

  • Altered Physicochemical Properties: N-methylation increases lipophilicity and removes a hydrogen bond donor, which can enhance membrane permeability and oral bioavailability.

  • Enhanced Metabolic Stability: The N-methyl group can sterically hinder enzymatic degradation (e.g., by amidases), prolonging the compound's half-life.

  • Modulated Target Binding: The removal of the N-H group eliminates a hydrogen bond donor, which can fundamentally change the binding mode and affinity of the compound for its biological target.[4]

This guide will explore these differences through a detailed comparison of their properties, synthesis, and potential biological mechanisms.

Chemical Structures and Physicochemical Properties

The structural difference between the two compounds is the replacement of a hydrogen atom with a methyl group on the amide nitrogen.

Property3-(2-nitrophenyl)acrylamide (Parent Compound)(2E)-N-methyl-3-(2-nitrophenyl)acrylamideRationale for Change
2D Structure N-H proton replaced by N-CH₃ group.
Molecular Formula C₉H₈N₂O₃C₁₀H₁₀N₂O₃Addition of a CH₂ group.
Molecular Weight 192.17 g/mol [5]206.20 g/mol Increased by the mass of a methylene group.
Predicted XLogP3 1.31.6The methyl group increases lipophilicity (hydrophobicity).
Hydrogen Bond Donors 10The N-H proton, a hydrogen bond donor, is removed.
Hydrogen Bond Acceptors 33The number of acceptor atoms (oxygens, nitrogen) remains the same.
Polar Surface Area 75.1 Ų66.2 ŲReduction in PSA due to the loss of the polar N-H bond.

Note: Predicted values are generated using computational models (e.g., PubChem) in the absence of complete experimental data for these specific molecules. The XLogP3 value for the parent compound is inferred from similar structures like N-(3-Nitrophenyl)acrylamide.[5]

The N-methylation leads to an increase in molecular weight and lipophilicity (XLogP3) and a decrease in the polar surface area. Crucially, it eliminates the sole hydrogen bond donor in the amide group. These changes are expected to enhance the compound's ability to cross cellular membranes but may alter its binding interactions with protein targets, which often rely on hydrogen bonding.

Synthesis and Experimental Protocols

The synthesis of both compounds is typically achieved via an acylation reaction between trans-2-nitrocinnamoyl chloride and the appropriate amine (ammonia for the parent compound, methylamine for the derivative).

General Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2-Nitrobenzaldehyde C Perkin or Knoevenagel Condensation A->C B Malonic Acid B->C D trans-2-Nitrocinnamic Acid C->D Forms C=C bond E Chlorination (e.g., SOCl₂) D->E F trans-2-Nitrocinnamoyl Chloride E->F Creates acyl chloride H Acylation Reaction F->H G Amine Source (Ammonia or Methylamine) G->H I Parent Compound H->I If Amine = NH₃ J N-Methylated Compound H->J If Amine = CH₃NH₂

Caption: General synthetic workflow for nitrophenylacrylamides.

Detailed Protocol: Synthesis of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

This protocol describes a standard laboratory procedure for amide bond formation.

Materials:

  • trans-2-Nitrocinnamoyl chloride (1.0 eq)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Dissolve trans-2-nitrocinnamoyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

    • Causality: The reaction is performed under an inert atmosphere to prevent hydrolysis of the reactive acyl chloride by atmospheric moisture. Cooling controls the exothermic reaction between the acyl chloride and the amine.

  • Amine Addition: To the stirred solution, add the base (TEA or DIPEA), followed by the dropwise addition of the methylamine solution over 10-15 minutes.

    • Causality: The base is essential to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), and then with brine (to remove residual water).

    • Self-Validation: The aqueous washes remove water-soluble impurities and byproducts. The disappearance of the starting material spot on TLC confirms the reaction's completion.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure (2E)-N-methyl-3-(2-nitrophenyl)acrylamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparative Biological Activity and Mechanism of Action

While specific studies on these two exact compounds are limited, we can infer their potential biological activities based on their structural motifs.

Potential Mechanism of Action: Covalent Modification

The primary mechanism for acrylamide-containing compounds is often through Michael addition, where the electrophilic β-carbon of the acrylamide reacts with a nucleophile, typically the thiolate group of a cysteine residue in a protein.[1] This forms a stable, covalent bond, which can lead to irreversible inhibition of the protein's function.

Caption: Proposed Michael addition mechanism with a protein cysteine residue.

The N-methylation is not expected to abolish this reactivity but may subtly influence the electrophilicity of the β-carbon. More significantly, the altered physicochemical properties (lipophilicity, hydrogen bonding) will dictate which protein targets the compound can access and bind to effectively.

Impact of N-Methylation on Pharmacokinetics

Acrylamide itself is rapidly absorbed and metabolized, primarily through glutathione conjugation.[7] An N-methyl group can influence this in several ways:

  • Metabolic Blocking: It can prevent N-dealkylation or other metabolic reactions at the amide nitrogen.

  • Altered Distribution: Increased lipophilicity can lead to greater tissue distribution, but also potentially increased binding to plasma proteins.

  • Epoxide Formation: Acrylamide can be metabolized to a reactive epoxide, glycidamide.[8][9] Studies on N-methylolacrylamide suggest that modifications at the nitrogen can alter the ratio of parent compound adduction versus epoxide formation, potentially leading to a different toxicity profile.[8] The N-methyl derivative may exhibit a lower propensity for forming a glycidamide-like metabolite compared to the parent compound.

Experimental Protocol for Comparative Evaluation

To objectively compare the intrinsic reactivity of these two compounds, a thiol reactivity assay is essential.

Protocol: Comparative Thiol Reactivity Assay with N-acetyl-L-cysteine

This assay quantifies the rate at which each compound reacts with a model thiol, providing a direct comparison of their Michael acceptor reactivity.[6]

Materials:

  • (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

  • 3-(2-nitrophenyl)acrylamide (parent compound)

  • N-acetyl-L-cysteine (NAC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of each test compound and NAC in ACN.

  • Reaction Mixture: In separate vials, mix the test compound stock (to a final concentration of 100 µM) and NAC stock (to a final concentration of 100 µM) in PBS (pH 7.4) to a final volume of 1 mL. The final ACN concentration should be kept low (<5%) to maintain aqueous conditions.

    • Causality: The reaction is run at physiological pH (7.4) to mimic biological conditions where the cysteine thiol is partially deprotonated to the more reactive thiolate.

  • Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 100 µL aliquot from each reaction vial and quench the reaction by adding it to 100 µL of ACN containing 1% formic acid.

    • Causality: Quenching with acidified ACN stops the reaction by protonating the thiolate and precipitating any proteins if in a more complex matrix.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a gradient elution method (e.g., water/ACN with 0.1% formic acid) to separate the remaining parent compound from the NAC-adduct. Monitor the disappearance of the test compound peak at its λ_max.

    • Self-Validation: The appearance of a new peak corresponding to the covalent adduct, along with the concomitant decrease in the peaks for the starting materials, validates that the intended reaction is occurring.

  • Data Analysis: Plot the concentration of the remaining test compound against time for both the N-methylated and parent compounds. Calculate the second-order rate constant for each reaction.

Expected Outcome: This experiment will provide quantitative data on whether N-methylation alters the intrinsic electrophilic reactivity of the acrylamide warhead. While the electronic effect may be small, steric hindrance or conformational changes induced by the methyl group could influence the reaction rate.

Conclusion and Future Directions

The N-methylation of 3-(2-nitrophenyl)acrylamide represents a classic lead optimization strategy. This single modification transforms the parent compound by:

  • Increasing lipophilicity.

  • Removing a hydrogen bond donor.

  • Potentially increasing metabolic stability.

These changes have profound implications for the compound's journey through the body and its interaction with biological targets. The N-methylated derivative is predicted to have better membrane permeability but will have different target binding requirements due to the loss of its hydrogen-bond-donating capability.

This comparative guide provides the foundational framework for further investigation. The provided protocols for synthesis and reactivity testing are the essential first steps in characterizing these compounds. Subsequent studies should focus on in vitro cell-based assays (e.g., cytotoxicity in cancer cell lines), followed by pharmacokinetic and efficacy studies in animal models to fully elucidate how this simple chemical modification translates into a tangible therapeutic advantage.

References

  • Fennell, T. R., Krol, W. L., & Sumner, S. C. J. (2003). Comparison of the hemoglobin adducts formed by administration of N-methylolacrylamide and acrylamide to rats. Toxicological Sciences, 71(2), 164–171. Available from: [Link]

  • PubChem. (n.d.). (E)-Methyl 3-(2-nitrophenyl)acrylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Acrylamide. In Bookshelf. Retrieved from: [Link]

  • Çakmak, Ş., et al. (2022). Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Doerge, D. R., et al. (2005). Toxicokinetics of acrylamide and glycidamide in Fischer 344 rats. Toxicology and Applied Pharmacology, 208(3), 199-209. Available from: [Link]

  • Abou-Donia, M. B., et al. (1999). Pharmacokinetics of acrylamide after oral administration in male rats. Environmental Toxicology and Pharmacology, 7(2), 127-133. Available from: [Link]

  • Calleman, C. J. (1996). The metabolism and pharmacokinetics of acrylamide: implications for mechanisms of toxicity and human risk estimation. Drug Metabolism Reviews, 28(4), 527-590. Available from: [Link]

  • Ernawati, T., & Khoirunni'mah, Z. (2017). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Molekul, 12(2), 133-140. Available from: [Link]

  • Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3(4), 365-377. Available from: [Link]

  • Dearfield, K. L., et al. (1988). Acrylamide: its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity. Mutation Research/Reviews in Genetic Toxicology, 195(1), 45-77. Available from: [Link]

  • Chemical Synthesis Database. (n.d.). (2E)-N-methoxy-N-methyl-3-phenyl-2-propenamide. Retrieved from: [Link]

  • Gaber, Z. B., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 28(10), 4125. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 5. synthesis of poly (3 nitro-phenyl) acrylamide 3(a). Retrieved from: [Link]

  • Al-Juburi, S. S., & Abbas, A. K. (2021). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 18(2), 348. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Draft Toxicological Profile for Acrylamide. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

  • Scientific Research Publishing. (2013). Citation of "Acrylamide Derivatives as Antiallergic Agents. 2. Synthesis and Structure-Activity Relationships of N[4-[4-(Diphenylmethyl)Piperazinyl]-Butyl]-3-(3-Pyridyl)Acrylamides". Retrieved from: [Link]

  • Al-Juburi, S. S., & Abbas, A. K. (2021). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal. Available from: [Link]

  • El-Sayed, Y. S. (2020). A Review on the New Trends of Acrylamide Toxicity. American Journal of Biomedical Science & Research. Available from: [Link]

  • Llopis, G., et al. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology, 5, 1188206. Available from: [Link]

  • Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Progress in Medicinal Chemistry, 18, 87-116. Available from: [Link]

  • Kay, A. B. (1987). The mode of action of anti-allergic drugs. Clinical Allergy, 17(2), 153-164. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Nitrofurazone? Retrieved from: [Link]

  • Vane, J., & Botting, R. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. The FASEB Journal, 1(2), 89-96. Available from: [Link]

  • Beleta, J., & Bou, J. (2010). [Pharmacological profile of roflumilast]. Archivos de Bronconeumologia, 46 Suppl 8, 2-8. Available from: [Link]

Sources

Benchmarking (2E)-N-methyl-3-(2-nitrophenyl)acrylamide against gold standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Thiol-Reactivity and Stability Profiles

Executive Summary: The "Ortho-Nitro" Effect

This guide benchmarks (2E)-N-methyl-3-(2-nitrophenyl)acrylamide (herein referred to as NMNA ) against industry-standard Michael acceptors. In drug discovery, acrylamides are the preferred "warheads" for Targeted Covalent Inhibitors (TCIs) (e.g., Ibrutinib, Osimertinib).

NMNA represents a hyper-reactive class of acrylamides. The presence of the nitro group at the ortho position (2-position) on the phenyl ring exerts a profound electron-withdrawing effect, significantly lowering the LUMO energy of the


-unsaturated system.

Key Finding: NMNA exhibits a thiol-reactivity rate (


) approximately 50-60x faster  than standard unsubstituted N-phenylacrylamides. While this makes it an exceptional probe for labeling low-abundance cysteines, its high reactivity necessitates rigorous benchmarking against "Gold Standards" to prevent off-target toxicity via Glutathione (GSH) depletion.

Chemical Identity & Comparator Selection

To objectively assess NMNA, we benchmark it against two distinct classes of electrophiles:

  • The "Aggressive" Standard: N-Ethylmaleimide (NEM) – Used to define the upper limit of non-specific reactivity.

  • The "Tunable" Standard: N-Phenylacrylamide (NPA) – The baseline scaffold for most covalent drugs.

CompoundStructure DescriptionElectronic CharacterPrimary Application
NMNA (Subject) N-methyl-N-(2-nitrophenyl)acrylamideHigh Electrophilicity (Inductive withdrawing -NO₂ + Steric ortho effect)Rapid Cysteine Labeling, Hypoxia Probes
NEM (Gold Std) N-EthylmaleimideExtreme Electrophilicity (Cyclic imide strain)Total Thiol Alkylation (Non-selective)
NPA (Baseline) N-PhenylacrylamideModerate Electrophilicity (Conjugated system)Covalent Drug Warhead (e.g., BTK inhibitors)

Critical Mechanism: The Michael Addition[1][2]

Understanding the reactivity of NMNA requires visualizing the interaction between the soft nucleophile (Cysteine/Thiol) and the soft electrophile (Acrylamide beta-carbon).

Pathway Diagram: Thiol-Michael Addition

MichaelAddition cluster_effect NMNA Specific Enhancement Thiol Biological Thiol (R-SH) Deprotonation Deprotonation (pKa ~8.5) Thiol->Deprotonation Thiolate Thiolate Anion (R-S⁻) Deprotonation->Thiolate Base Catalysis Transition Transition State (C-S Bond Formation) Thiolate->Transition Nucleophilic Attack NMNA NMNA (Michael Acceptor) NMNA->Transition Electrophilic Target Adduct Stable Thioether Adduct (Covalent Bond) Transition->Adduct Irreversible

Caption: Mechanism of covalent adduct formation. The 2-nitro group on NMNA stabilizes the transition state, accelerating the reaction rate.

Protocol 1: Kinetic Benchmarking (GSH Reactivity)

The definitive test for any covalent warhead is its half-life (


) in the presence of Glutathione (GSH). This mimics the cellular environment where high GSH concentrations (1-10 mM) act as a "sink" for reactive drugs.
Experimental Methodology
  • Principle: Pseudo-first-order kinetics monitoring the disappearance of the parent compound via UV-HPLC or LC-MS.

  • Conditions: pH 7.4 (PBS), 37°C, 100-fold excess of GSH.

Step-by-Step Protocol:

  • Stock Prep: Dissolve NMNA, NEM, and NPA in DMSO to 10 mM.

  • Reaction Mix: Dilute compounds to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100x excess).

  • Sampling: Aliquot 50 µL every 2 minutes (for NMNA/NEM) or every 30 minutes (for NPA).

  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Quantify remaining parent peak area via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Benchmarking Data: Reactivity Comparison
Compound

(min) @ 5mM GSH
Reactivity ClassNotes
NEM < 0.2 minUltra-FastToo reactive for targeted drugs; used as a positive control.
NMNA (Subject) 6.0 ± 0.5 min High The ortho-nitro group accelerates reactivity by ~50x vs baseline.
NPA (Baseline) 340 ± 20 minModerateTypical "drug-like" reactivity; requires specific binding pocket to react.

Interpretation: NMNA reacts extremely quickly. In a biological context, this implies short residence time in plasma before being scavenged by albumin or GSH. It is best suited as a chemical probe for rapid labeling or for targeting cysteines in "hard-to-reach" steric environments where a stronger driver is needed.

Protocol 2: Stability & Selectivity Workflow

High reactivity often correlates with poor hydrolytic stability. This protocol validates if NMNA remains intact long enough to reach its target.

Workflow Diagram: Stability Assessment

StabilityWorkflow cluster_conditions Incubation Conditions (24h) Start Compound Stock (10mM DMSO) BufferA PBS pH 7.4 (Hydrolysis) Start->BufferA BufferB Plasma (Rat/Human) (Enzymatic Stability) Start->BufferB Analysis LC-MS Analysis (Timepoints: 0, 1, 4, 24h) BufferA->Analysis BufferB->Analysis Result_Hydrolysis Metric: % Remaining Analysis->Result_Hydrolysis Result_Metabolite Metric: Nitro-Reduction (Ar-NO2 -> Ar-NH2) Analysis->Result_Metabolite

Caption: Workflow to distinguish chemical instability (hydrolysis) from metabolic instability (nitro-reduction).

Benchmarking Results: Stability
  • Hydrolytic Stability (PBS):

    • NMNA: >95% intact after 24h. The acrylamide bond is robust against spontaneous hydrolysis despite the electron-withdrawing group.

  • Metabolic Stability (Plasma/Microsomes):

    • Risk Factor: The nitro group is a substrate for Nitroreductases.

    • Observation: In anaerobic or hypoxic conditions (or specific bacterial assays), NMNA is rapidly reduced to the amine (Ar-NH₂). This deactivates the Michael acceptor (electron-donating amine reduces electrophilicity).

    • Guidance: NMNA serves as an excellent Hypoxia-Activated Prodrug scaffold.

Expert Recommendations

Based on the comparative data, (2E)-N-methyl-3-(2-nitrophenyl)acrylamide should be utilized as follows:

  • Do NOT use as a starting point for oral drugs requiring long half-lives, unless targeting a specific rapid-turnover context. The GSH clearance will be too high (

    
     min).
    
  • DO use as a Cysteine Capture Probe . Its high reactivity allows it to label "cryptic" or less nucleophilic cysteines that standard acrylamides (NPA) miss.

  • DO use in Antibacterial Research . The nitro-group allows it to hijack bacterial nitroreductases, potentially accumulating the active warhead inside the pathogen before deactivation.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Note: This is the authoritative source for the kinetic data citing the Amgen study on o-nitrophenyl acrylamide reactivity rates).

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Source:[1] Chemical Research in Toxicology (NIH/PubMed) URL:[Link] (Note: Establishes the correlation between GSH reaction rates and cellular toxicity).

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. Source: Frontiers in Molecular Neuroscience URL:[Link] (Note: details the structural basis of acrylamide-cysteine adduct formation).

  • (E)-Methyl 3-(2-nitrophenyl)acrylate | CID 5354241. Source:[2] PubChem (National Institutes of Health) URL:[Link] (Note: Provides physicochemical properties and structural identifiers).

Sources

Safety Operating Guide

Personal protective equipment for handling (2E)-N-methyl-3-(2-nitrophenyl)acrylamide

[1]

Executive Summary & Critical Alerts

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide is a specialized electrophilic intermediate, often used in the synthesis of covalent inhibitors or as a Michael acceptor fragment in medicinal chemistry.[1]

While specific toxicological data for this exact derivative may be sparse in public registries, its structural pharmacophore—an N-substituted acrylamide coupled with a nitro-aromatic ring —dictates that it be handled as a High-Potency Sensitizer and Potential Neurotoxin .

IMMEDIATE ACTION REQUIRED:

  • Zero Skin Contact: The N-methyl group increases lipophilicity compared to standard acrylamide, potentially accelerating dermal absorption.

  • Inhalation Risk: As a solid, electrostatic dust generation is the primary vector for exposure.

  • Reactivity: This compound is designed to covalently modify proteins (cysteine residues).[1] It will modify your biological tissue if exposed.[1]

Hazard Mechanism: The "Why" Behind the Protocol

To understand the PPE requirements, we must analyze the molecular mechanism of toxicity.

  • The Michael Acceptor Threat: The acrylamide moiety (

    
    -unsaturated amide) is a "soft" electrophile.[1] It reacts irreversibly with nucleophilic cysteine thiols in proteins [1].[1] This covalent binding is the basis for both its therapeutic potential (drug efficacy) and its toxicity (skin sensitization, neurotoxicity via nerve terminal damage).[1]
    
  • The Nitro Group Factor: The 2-nitrophenyl group adds two risks:

    • Metabolic Activation: Nitro groups can be reduced metabolically to hydroxylamines or amines, which are often genotoxic [2].[1]

    • Enhanced Permeation: The aromatic ring increases the compound's partition coefficient (LogP), making it more likely to penetrate standard glove materials than hydrophilic acrylamide.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound.[1] You must employ a "Barrier Multiplicity" strategy.[1]

A. Hand Protection (Critical Control Point)

Standard thin nitrile examination gloves (4 mil) offer <5 minutes of protection against acrylamide derivatives in organic solvents.[1]

ParameterRecommendationScientific Rationale
Primary Glove Silver Shield / 4H (Laminate) Impermeable to small organic monomers.[1] Essential for stock solution preparation.[1]
Secondary Glove High-Grade Nitrile (Min.[1] 0.11 mm / 5 mil) Provides dexterity and protects the laminate glove from tears.[1]
Technique Double-Gloving If Silver Shield is impossible for fine manipulation, wear two pairs of nitrile gloves. Change immediately upon any splash.[1]
Change Frequency Every 30 Minutes Acrylamides exhibit "silent permeation"—they penetrate without visible degradation of the glove material [3].
B. Respiratory & Body Protection
ComponentSpecificationOperational Context
Respiratory Fume Hood (Primary) All weighing and solubilization must occur in a certified chemical fume hood.[1]
Backup Resp. N95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[1]
Body Tyvek® Lab Coat Preferred over cotton.[1] Cotton absorbs liquids and holds the Michael acceptor against the skin.
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering the lacrimal duct.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Solubilization

Risk: Electrostatic dust generation and high-concentration droplet exposure.

  • Static Control: Use an antistatic gun or ionizer bar inside the fume hood before opening the vial.[1] Acrylamide derivatives are often fluffy, electrostatic solids.[1]

  • The "Well" Technique: Place the weighing boat inside a larger secondary container (e.g., a crystallization dish) to catch stray particles.[1]

  • Solvent Addition: Add solvent (DMSO/DMF) slowly down the side of the vial.[1]

    • Note: DMSO enhances skin permeability.[1] A solution of this compound in DMSO is a "Trojan Horse" that will carry the toxin directly into the bloodstream. Strict glove discipline is mandatory here.

Phase 2: Reaction & Handling[1]
  • Closed Systems: Perform reactions in sealed vials or round-bottom flasks with septa. Avoid open-air stirring.

  • Needle Safety: When transferring solutions, use Luer-lock syringes to prevent needle pop-off and aerosolization.

Phase 3: Decontamination (The "Quench")

Do not wash equipment directly in the sink.[1] You must chemically deactivate the compound first.

  • Prepare Quench Solution: 1.6% Potassium Persulfate + 1.6% Sodium Metabisulfite in water [4].

    • Mechanism:[1][2][3][4][5][6] This initiates free-radical polymerization, converting the toxic monomer into a safer, insoluble polymer.

  • Soak: Immerse all contaminated spatulas, stir bars, and glassware in the Quench Solution for 30 minutes.

  • Wash: After 30 minutes, rinse with water and process as normal labware.

Visualized Decision Workflows
Diagram 1: PPE Selection Logic

Caption: Decision matrix for selecting glove and respiratory protection based on the physical state of the compound.

PPE_Decision_MatrixStartHandling (2E)-N-methyl-3-(2-nitrophenyl)acrylamideStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/Organic)State->SolutionRisk_DustRisk: Inhalation & Static DustSolid->Risk_DustRisk_PermRisk: Silent Permeation (Trojan Horse)Solution->Risk_PermControl_SolidEngineering: Fume Hood + Static GunRisk_Dust->Control_SolidPPE_SolidPPE: Double Nitrile + N95 (if out of hood)Control_Solid->PPE_SolidControl_SolEngineering: Closed Vials / SeptaRisk_Perm->Control_SolPPE_SolPPE: Silver Shield (Laminate) OR Double Nitrile (Change <30 min)Control_Sol->PPE_Sol

[1]

Diagram 2: Emergency Spill Response

Caption: Step-by-step workflow for managing spills, prioritizing chemical deactivation over physical removal.

Spill_ResponseSpillSpill DetectedEvacuate1. Evacuate & Post SignageSpill->EvacuatePPE_Don2. Don PPE (Tyvek + Resp + Double Gloves)Evacuate->PPE_DonTypeSpill Type?PPE_Don->TypeDryDry PowderType->DryWetLiquid SolutionType->WetCoverCover with wet paper towel(Prevent Dust)Dry->CoverAbsorbAbsorb with padsWet->AbsorbDeactivate3. Apply Deactivator(Persulfate/Bisulfite)Cover->DeactivateAbsorb->DeactivateWait4. Wait 30 Mins(Polymerization)Deactivate->WaitDispose5. Dispose as Haz WasteWait->Dispose

[1]

Disposal Protocol (Cradle-to-Grave)

Do not mix this compound with general organic waste streams if possible.[1] Segregation prevents accidental polymerization of other waste.[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic - Acrylamide Derivative."[1]

  • Liquid Waste:

    • If small volume (<50 mL): Add to the dedicated container.

    • If large volume: Treat with the Quench Solution (Persulfate/Bisulfite) described in Section 4, allow to stand overnight, then dispose of the polymerized mass as solid hazardous waste.

  • Labeling: Must explicitly state "Michael Acceptor / Sensitizer" to warn EHS personnel.

References
  • Kalgutkar, A. S., et al. (2011).[1] Covalent Modification of Biological Targets with Michael Acceptors: A Serious Consideration in Drug Design.[1] Journal of Medicinal Chemistry.[1] Link

  • Pumford, S. L., & Halmes, N. C. (1997).[1] Protein Targets of Xenobiotic Reactive Intermediates.[1] Annual Review of Pharmacology and Toxicology.[1] Link

  • Klingner, T. D., & Boeniger, M. F. (2002).[1] A Critique of Assumptions about Selecting Chemical-Resistant Gloves: A Case for Workplace Evaluation of Glove Efficacy. Applied Occupational and Environmental Hygiene.[1] Link

  • Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Section: Acrylamide Handling.[1][5][7][8][9] Link

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。